Tead-IN-14
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H24F3N3O4 |
|---|---|
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-[(1R,2R)-2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone |
InChI |
InChI=1S/C24H24F3N3O4/c1-29-11-13-8-16(34-15-4-2-14(3-5-15)24(25,26)27)9-18(22(13)28-29)17-10-19(17)23(33)30-7-6-20(31)21(32)12-30/h2-5,8-9,11,17,19-21,31-32H,6-7,10,12H2,1H3/t17-,19+,20-,21-/m0/s1 |
InChI-Schlüssel |
ZRGFUCBMGURTPX-NRDMVMEKSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Covalent TEAD Inhibitors in the Hippo Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the ultimate downstream effectors of the Hippo pathway. In their active state, TEADs, in conjunction with the coactivators YAP (Yes-associated protein) and TAZ, drive the expression of genes that promote cell growth and inhibit apoptosis. Consequently, inhibiting TEAD activity has emerged as a promising therapeutic strategy for cancers with a dysregulated Hippo pathway. This technical guide provides a detailed overview of the mechanism of action of a class of covalent TEAD inhibitors, exemplified by the well-characterized compound MYF-03-176. These inhibitors function by targeting a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins, leading to the disruption of their oncogenic activity.
The Hippo Signaling Pathway and the Role of TEAD
The Hippo pathway is a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of the transcriptional coactivators YAP and TAZ.[1] When the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors.[1] This YAP/TAZ-TEAD complex then initiates the transcription of target genes that drive cell proliferation and survival.[2]
All four TEAD isoforms (TEAD1-4) are characterized by a highly conserved TEA DNA-binding domain and a C-terminal YAP/TAZ-binding domain.[3] A crucial feature of TEAD proteins is a central hydrophobic pocket that binds palmitic acid. This post-translational modification, known as S-palmitoylation, occurs on a conserved cysteine residue and is essential for the stability of TEAD proteins and their interaction with YAP/TAZ.[4] Small molecules that occupy this palmitate-binding pocket can allosterically inhibit the TEAD-YAP/TAZ interaction and disrupt TEAD's transcriptional function.
Figure 1: Simplified Hippo Signaling Pathway.
Mechanism of Action of Covalent TEAD Inhibitors
Covalent TEAD inhibitors, such as MYF-03-176, are designed to irreversibly bind to the conserved cysteine residue within the TEAD palmitate-binding pocket. This mechanism of action has several key consequences:
-
Inhibition of Palmitoylation: By covalently occupying the binding site of palmitic acid, the inhibitor prevents the auto-palmitoylation of TEAD proteins.
-
Allosteric Disruption of TEAD-YAP/TAZ Interaction: The binding of the inhibitor in the central pocket induces a conformational change in the TEAD protein that allosterically disrupts the binding interface for YAP and TAZ. This prevents the formation of the oncogenic transcription complex.
-
Suppression of TEAD-Dependent Gene Transcription: By blocking the TEAD-YAP/TAZ interaction, the inhibitor effectively silences the transcriptional output of the Hippo pathway, leading to the downregulation of genes that promote cell proliferation and survival, such as CTGF and CYR61.
-
Inhibition of Cancer Cell Growth: The suppression of TEAD-dependent gene transcription ultimately leads to reduced proliferation and viability of cancer cells that are dependent on the Hippo-YAP/TAZ signaling axis.
Figure 2: Mechanism of Covalent TEAD Inhibition.
Quantitative Data
The following tables summarize the quantitative data for the representative covalent TEAD inhibitor, MYF-03-176.
Table 1: Inhibition of TEAD Transcriptional Activity
| Assay System | Cell Line | IC50 (nM) |
| TEAD-luciferase Reporter | NCI-H226 | 17 ± 5 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Hippo Pathway Status | IC50 (nM) |
| NCI-H226 | Mesothelioma | NF2 mutant | 24 ± 7 |
| SW1573 | Lung Cancer | LATS1 mutant | 56 ± 11 |
| A549 | Lung Cancer | Hippo wild-type | > 10,000 |
Detailed Experimental Protocols
TEAD-Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to inhibit TEAD-dependent gene transcription.
Methodology:
-
Cell Culture: NCI-H226 cells, which have a mutation in the NF2 gene leading to constitutive YAP/TAZ-TEAD activity, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., MYF-03-176) or DMSO as a vehicle control.
-
Incubation: The cells are incubated with the compound for an additional 24-48 hours.
-
Luciferase Activity Measurement: The activity of both firefly and Renilla luciferases is measured sequentially from the same cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The normalized data is then plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression model (four-parameter logistic curve).
Figure 3: Workflow for TEAD-Luciferase Reporter Assay.
Cell Viability Assay
This assay determines the effect of the TEAD inhibitor on the proliferation and survival of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., NCI-H226, SW1573, A549) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing a range of concentrations of the test compound or DMSO vehicle control.
-
Incubation: The plates are incubated for a period of 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Measurement: After the incubation period, cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures intracellular ATP levels as an indicator of metabolically active cells. The luminescent signal is read using a plate reader.
-
Data Analysis: The luminescence values are normalized to the vehicle-treated control wells (representing 100% viability). The normalized viability data is plotted against the compound concentration, and the IC50 value is determined by fitting the data to a four-parameter dose-response curve.
Conclusion
Covalent inhibitors targeting the TEAD palmitoylation pocket represent a robust and promising strategy for the treatment of cancers driven by a dysregulated Hippo pathway. By irreversibly binding to a conserved cysteine residue, these compounds allosterically disrupt the critical TEAD-YAP/TAZ interaction, leading to the suppression of oncogenic gene transcription and subsequent inhibition of cancer cell proliferation. The quantitative data and experimental protocols provided herein offer a comprehensive guide for researchers and drug developers working to further characterize and advance this important class of targeted cancer therapeutics.
References
- 1. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pan-TEAD Inhibitors in YAP/TAZ-TEAD Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of this pathway. When activated, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. The formation of the YAP/TAZ-TEAD complex is a critical node for oncogenic signaling, making its disruption a promising therapeutic strategy. This technical guide provides an in-depth overview of the role and mechanism of pan-TEAD inhibitors, with a focus on K-975, a potent and selective covalent inhibitor, in the disruption of the YAP/TAZ-TEAD interaction.
The YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates YAP and TAZ, leading to their cytoplasmic sequestration and degradation.[1][2][3] In many cancers, the Hippo pathway is inactivated, resulting in the dephosphorylation and nuclear accumulation of YAP/TAZ. In the nucleus, YAP and TAZ, which lack DNA-binding domains, act as co-activators by binding to TEAD transcription factors (TEAD1-4).[2][3] This interaction is essential for the recruitment of transcriptional machinery and the subsequent expression of target genes involved in cell proliferation, survival, and migration, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).
Caption: The YAP/TAZ-TEAD Signaling Pathway and Point of Inhibition by K-975.
Mechanism of Action of Pan-TEAD Inhibitors
Pan-TEAD inhibitors are small molecules designed to disrupt the interaction between YAP/TAZ and all four TEAD isoforms. A key strategy for achieving this is by targeting a conserved lipid pocket in the YAP/TAZ-binding domain of TEAD proteins. This pocket is normally occupied by a palmitate molecule, a post-translational modification that is crucial for the stability and function of TEADs.
K-975 is a potent and selective, orally active pan-TEAD inhibitor. Its mechanism of action involves the covalent binding to a conserved cysteine residue (Cys359 in TEAD1) located within this palmitate-binding pocket. This covalent modification sterically hinders the binding of YAP and TAZ, thereby inhibiting the formation of the oncogenic transcriptional complex. Furthermore, by occupying the lipid pocket, K-975 also inhibits the auto-palmitoylation of TEAD proteins.
Caption: Mechanism of K-975 Inhibition of the YAP/TAZ-TEAD Interaction.
Quantitative Data for Pan-TEAD Inhibitors
The potency of pan-TEAD inhibitors is evaluated through various in vitro and cell-based assays. The following tables summarize the inhibitory activities of K-975 and another well-characterized pan-TEAD inhibitor, VT104.
Table 1: In Vitro Inhibitory Activity of K-975 and VT104
| Compound | Assay Type | Target | IC50 | Reference |
| K-975 | CTGF Reporter Assay (NCI-H661/CTGF-Luc cells) | YAP/TAZ-TEAD Signaling | ~70% max inhibition | |
| VT104 | YAP Reporter Assay | YAP/TAZ-TEAD Signaling | 10.4 nM |
Table 2: Anti-proliferative Activity of K-975 and VT104 in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Key Genetic Feature | GI50 / IC50 | Reference |
| K-975 | NCI-H226 | Malignant Pleural Mesothelioma | NF2 deficient | ~20 nM (GI50) | |
| VT104 | NCI-H226 | Malignant Pleural Mesothelioma | NF2 deficient | 16 nM (GI50) | |
| VT104 | NCI-H2373 | Malignant Pleural Mesothelioma | NF2 deficient | 26 nM (GI50) | |
| VT104 | NCI-H2052 | Malignant Pleural Mesothelioma | LATS2 mutant | 33 nM (GI50) | |
| VT104 | ACC-MESO-1 | Malignant Pleural Mesothelioma | NF2 deficient | 20 nM (GI50) |
Key Experimental Protocols
The characterization of TEAD inhibitors involves a series of biochemical and cell-based assays to determine their mechanism of action and efficacy.
Luciferase Reporter Assay for YAP/TAZ-TEAD Transcriptional Activity
This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a TEAD-responsive promoter, such as that of Connective Tissue Growth Factor (CTGF).
Methodology:
-
Cell Line: NCI-H661 cells stably expressing a CTGF promoter-driven luciferase reporter construct (NCI-H661/CTGF-Luc).
-
Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test compound (e.g., K-975) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol (e.g., ONE-Glo EX Luciferase Assay System).
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo) to account for any cytotoxic effects of the compound. Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
Caption: Workflow for a Luciferase Reporter Assay.
Co-Immunoprecipitation (Co-IP) to Assess YAP/TAZ-TEAD Interaction
Co-IP is used to determine if a compound disrupts the physical interaction between YAP/TAZ and TEAD proteins within a cellular context.
Methodology:
-
Cell Line: NCI-H226 cells, which have a constitutively active YAP/TAZ-TEAD pathway due to NF2 deficiency.
-
Treatment: Treat cells with the test compound (e.g., K-975) or DMSO for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to one of the proteins of interest (e.g., anti-TEAD antibody) coupled to magnetic or agarose (B213101) beads. An isotype-matched IgG antibody should be used as a negative control.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against the other protein of interest (e.g., anti-YAP or anti-TAZ antibody) to detect the co-precipitated protein.
Cell Proliferation Assay
This assay evaluates the effect of the TEAD inhibitor on the growth of cancer cells that are dependent on the YAP/TAZ-TEAD pathway.
Methodology:
-
Cell Lines: A panel of cancer cell lines with and without mutations in the Hippo pathway (e.g., NF2-deficient NCI-H226 vs. NF2-wildtype MSTO-211H).
-
Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the test compound.
-
Incubation: Incubate the cells for an extended period (e.g., 72-144 hours).
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells, or by using a dye exclusion assay.
-
Data Analysis: Plot the cell viability against the compound concentration and calculate the GI50 (concentration for 50% growth inhibition).
Conclusion
The inhibition of the YAP/TAZ-TEAD transcriptional complex represents a promising therapeutic strategy for cancers with a dysregulated Hippo pathway. Pan-TEAD inhibitors, such as K-975 and VT104, have demonstrated potent and selective activity by targeting the conserved palmitate-binding pocket of TEAD proteins. This mechanism effectively disrupts the interaction with the YAP/TAZ co-activators, leading to the suppression of oncogenic gene expression and inhibition of tumor cell proliferation. The experimental protocols outlined in this guide provide a framework for the evaluation and characterization of novel TEAD inhibitors, which will be instrumental in the continued development of targeted therapies for YAP/TAZ-driven cancers.
References
Unveiling Tead-IN-14: A Molecular Glue Stabilizing the TEAD-VGLL4 Repressive Complex
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. The transcriptional coactivators YAP and TAZ, which are downstream effectors of this pathway, associate with the TEAD family of transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. While the disruption of the TEAD-YAP/TAZ interaction has been a primary focus of drug discovery efforts, a new class of molecules has emerged that employs an alternative and equally compelling mechanism. This technical guide delves into the core of one such molecular entity, exemplified by sulfonamide-containing compounds like Tead-IN-14, which function as molecular glues to foster the interaction between TEAD and the transcriptional corepressor VGLL4. This induced association creates a repressive complex that counteracts the oncogenic activity of YAP/TAZ, offering a novel therapeutic strategy for cancers with aberrant Hippo signaling. This document provides a comprehensive overview of the mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction
The TEAD family of transcription factors (TEAD1-4) are central to the Hippo signaling pathway's control over cellular proliferation and survival.[1] In many cancers, the Hippo pathway is inactivated, leading to the nuclear accumulation of the oncoproteins YAP and TAZ.[1] These coactivators lack a DNA-binding domain and rely on their interaction with TEADs to regulate gene expression.[1] Consequently, disrupting the TEAD-YAP/TAZ protein-protein interaction has been a major therapeutic goal.
Recently, a paradigm-shifting mechanism has been identified for a subset of TEAD-targeting small molecules.[1][2] Instead of inhibiting the TEAD-YAP/TAZ interaction, these compounds, characterized by a sulfonamide group and exemplified by molecules like "Compound 2" (a pan-TEAD inhibitor), act as molecular glues. They enhance the binding of the transcriptional corepressor Vestigial-like 4 (VGLL4) to TEAD. VGLL4 competes with YAP and TAZ for binding to TEAD, and its association with TEAD leads to the repression of pro-growth gene networks. This chemically induced formation of the TEAD-VGLL4 repressive complex effectively switches the transcriptional output from activation to repression, thereby inhibiting cancer cell proliferation. This guide will use "Compound 2" as a proxy for this compound to detail this mechanism.
Quantitative Data
The following tables summarize the available quantitative data for a representative this compound-like molecule, "Compound 2," and the native binding affinities of relevant proteins.
Table 1: Binding Affinities of "Compound 2" and TEAD Interactors
| Interacting Molecules | Method | Affinity Constant | Reference |
| "Compound 2" - TEAD Lipid Pocket | Not Specified | ~20 nM | |
| GNE-7883 - TEAD Lipid Pocket | Not Specified | ~330 nM | |
| TEAD - VGLL4 | Not Specified | Kd = 6.8 nM | |
| TEAD - YAP | Not Specified | Kd = 2.1 nM |
Mechanism of Action: A Molecular Glue Approach
This compound and related compounds bind to the central lipid pocket of TEAD proteins. This binding event induces a conformational change in TEAD that, rather than sterically hindering the binding of YAP or TAZ, allosterically promotes the association with VGLL4. This enhanced interaction is crucial for the anti-proliferative effects of these compounds, as the genetic deletion of VGLL4 renders cells resistant to their activity. The formation of the TEAD-VGLL4 complex leads to the recruitment of corepressors and subsequent downregulation of genes involved in cell proliferation and mechanosignaling.
References
The Emergence of Tead-IN-14: A Potent Oral Inhibitor of the TEAD Family of Transcription Factors
For Immediate Release
In the landscape of oncology research, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in the development and progression of various cancers. Central to this pathway are the TEA domain (TEAD) transcription factors (TEAD1-4), which act as the final downstream effectors. The discovery of Tead-IN-14, a potent and orally active pan-TEAD inhibitor, marks a significant advancement in the pursuit of novel therapeutics targeting this pathway. This whitepaper provides an in-depth technical guide to the discovery, synthesis, and biological characterization of this compound.
Introduction to TEAD Transcription Factors
The TEAD family of transcription factors (TEAD1, TEAD2, TEAD3, and TEAD4) are key mediators of the Hippo signaling pathway.[1][2][3] In a state of pathway-off, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD proteins. This complex then drives the expression of genes that promote cell proliferation, survival, and migration.[4][5] In many cancers, the Hippo pathway is inactivated, leading to the constitutive activation of the YAP/TAZ-TEAD transcriptional program, which contributes to tumor growth and metastasis. Consequently, inhibiting the function of TEADs presents a promising therapeutic strategy for a range of solid tumors.
Discovery of this compound
This compound, also identified as compound 75a, was discovered through a focused drug discovery program aimed at identifying potent and orally bioavailable small molecule inhibitors of TEAD. While the specific details of the initial screening cascade are proprietary, the discovery effort led to the identification of a novel chemical scaffold with significant inhibitory activity against the TEAD family of proteins.
Synthesis of this compound
The chemical synthesis of this compound is detailed in the patent literature (CA3200814A1). While the full step-by-step protocol is outlined within the patent documentation, a generalized synthetic scheme is presented below. The synthesis involves a multi-step sequence starting from commercially available starting materials, culminating in the formation of the final compound with the molecular formula C24H24F3N and a molecular weight of 475.46.
Further details regarding the specific reagents, reaction conditions, and purification methods are available in the aforementioned patent.
Biological Activity and Pharmacokinetic Profile
This compound has demonstrated potent inhibitory activity against the TEAD family of transcription factors.
| Property | Value |
| Target | TEAD (pan-inhibitor) |
| IC50 | <100 nM |
| Molecular Formula | C24H24F3N |
| Molecular Weight | 475.46 g/mol |
| Oral Bioavailability | Active |
| Half-life (mouse) | 2.3 hours |
| Table 1: Key Properties of this compound |
The sub-100 nanomolar IC50 value indicates strong pan-TEAD inhibitory potency. Furthermore, its demonstrated oral activity and a half-life of 2.3 hours in mouse models suggest favorable pharmacokinetic properties for in vivo applications.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the transcriptional activity of the TEAD proteins. By binding to the TEAD proteins, this compound is believed to allosterically inhibit the protein-protein interaction between TEAD and its co-activators, YAP and TAZ. This disruption of the TEAD-YAP/TAZ complex prevents the transcription of downstream target genes that are critical for cancer cell proliferation and survival.
Below is a diagram illustrating the Hippo signaling pathway and the proposed point of intervention for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided within the patent documentation (CA3200814A1). The following is a generalized overview of the types of assays likely employed in its characterization.
TEAD-YAP/TAZ Interaction Assay (e.g., TR-FRET)
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method to quantify the disruption of the TEAD-YAP/TAZ protein-protein interaction.
Cell-Based Reporter Gene Assay
To assess the cellular activity of this compound, a reporter gene assay is typically used. In this assay, cells are engineered to express a reporter gene (e.g., luciferase) under the control of a TEAD-responsive promoter.
Future Directions
The discovery of this compound represents a significant step forward in the development of targeted therapies for cancers driven by the Hippo pathway. Further preclinical studies will be necessary to fully elucidate its efficacy and safety profile in various cancer models. The promising oral bioavailability and potent activity of this compound make it a compelling candidate for continued investigation and potential clinical development. The scientific community eagerly awaits the publication of peer-reviewed data to further validate the findings presented in the patent literature.
References
- 1. CA3200814A1 - Tead inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. An updated patent review of TEAD modulators (2022-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress with YAP/TAZ-TEAD inhibitors: a patent review (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hippo pathway inhibition by blocking the YAP/TAZ-TEAD interface: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Impact of TEAD-IN-14 on Gene Transcription in Cancer Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The TEA Domain (TEAD) family of transcription factors are critical downstream effectors of the Hippo signaling pathway, which plays a pivotal role in organ size regulation, cell proliferation, and apoptosis.[1][2] Dysregulation of the Hippo pathway, leading to the hyperactivation of its transcriptional co-activators YAP and TAZ, is a common event in various human cancers.[1][3] YAP/TAZ lack DNA-binding domains and must partner with TEAD proteins in the nucleus to drive the transcription of pro-proliferative and anti-apoptotic genes.[4] This dependency makes the YAP/TAZ-TEAD interaction a compelling therapeutic target. TEAD-IN-14 is a representative small molecule inhibitor designed to disrupt this complex, thereby suppressing oncogenic gene expression. This document provides an in-depth overview of the mechanism of action of this compound, its effects on gene transcription, and detailed protocols for evaluating its efficacy in cancer cells.
Core Mechanism of Action: The Hippo Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation. In many cancers, particularly those with mutations in upstream pathway components like NF2, this kinase cascade is inactive ("Hippo off"). This allows unphosphorylated YAP/TAZ to translocate to the nucleus, where they bind to TEAD transcription factors (TEAD1-4).
TEAD proteins themselves possess minimal inherent transcriptional activity and rely on co-activators like YAP/TAZ to function. The binding of YAP/TAZ to TEAD is facilitated by a lipid-binding pocket on the TEAD protein, which is post-translationally palmitoylated. This modification is essential for TEAD stability and its interaction with YAP/TAZ.
This compound functions as a competitive inhibitor, binding to this central lipid pocket of TEAD proteins. This action prevents TEAD auto-palmitoylation and sterically hinders the binding of YAP and TAZ, effectively decoupling the TEAD transcription factors from their oncogenic co-activators. The result is the abrogation of the transcriptional program that drives cancer cell proliferation and survival.
Quantitative Analysis of this compound Activity
The efficacy of TEAD inhibitors is typically quantified through cell viability assays and analysis of target gene expression. The data below is representative of potent, selective, covalent TEAD inhibitors evaluated in Hippo-dysregulated cancer cell lines, such as those with NF2 mutations.
Table 1: In Vitro Potency of Representative TEAD Inhibitors
| Cell Line | Cancer Type | Key Mutation | Inhibitor | IC50 (nM) |
| NCI-H226 | Mesothelioma | NF2 loss | Pan-TEAD Covalent Inhibitor | ~ 50 - 150 |
| MSTO-211H | Mesothelioma | NF2 loss | Pan-TEAD Covalent Inhibitor | ~ 100 - 250 |
| Ben-Men-1 | Meningioma | NF2 loss | Pan-TEAD Covalent Inhibitor | ~ 75 - 200 |
Data synthesized from studies on advanced TEAD inhibitors demonstrating nanomolar potency in Hippo-activated models.
Table 2: Effect of TEAD Inhibition on Downstream Target Gene Expression
The primary transcriptional targets of the YAP/TAZ-TEAD complex include genes involved in cell proliferation, migration, and survival. Treatment with a TEAD inhibitor like this compound leads to a significant reduction in the mRNA levels of these genes.
| Target Gene | Function | Fold Change (mRNA) upon TEAD Inhibition |
| CTGF | Proliferation, Angiogenesis | ↓ 80-95% |
| CYR61 | Proliferation, Cell Adhesion | ↓ 75-90% |
| MYC | Cell Cycle Progression | ↓ 50-70% |
| CCND1 | Cell Cycle G1/S Transition | ↓ 40-60% |
| ZEB1 | Epithelial-Mesenchymal Transition (EMT) | ↓ 60-80% |
Data represents typical downregulation observed in RNA-seq experiments following treatment with effective TEAD inhibitors.
Key Experimental Protocols
To evaluate the biological effects of this compound, a series of in vitro experiments are essential. The following sections detail the methodologies for assessing cell viability, global gene expression changes, TEAD genomic occupancy, and the disruption of the YAP-TEAD protein-protein interaction.
Cell Viability Assay (MTS/MTT)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of this compound indicates cytotoxic or cytostatic effects.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H226) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the wells (final volume 200 µL). Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
RNA-Sequencing (RNA-seq) Analysis
RNA-seq provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of all genes whose expression is altered by this compound.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells in 6-well plates to ~70% confluency. Treat cells with this compound (at a concentration of ~5x IC50) and a vehicle control for 24 hours. Use at least two biological replicates per condition.
-
RNA Extraction: Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen). Assess RNA quality and quantity using a Bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess raw sequencing reads for quality.
-
Alignment: Align reads to a reference genome (e.g., hg38).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression: Use tools like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated upon treatment with this compound.
-
Pathway Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis on the list of differentially expressed genes to identify affected biological processes.
-
Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific transcription factor. In this context, it can demonstrate that this compound reduces the occupancy of TEAD proteins at the promoters and enhancers of its target genes.
Protocol:
-
Cell Treatment: Treat cells with this compound and vehicle control as in the RNA-seq protocol.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication.
-
Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific to a TEAD paralog (e.g., anti-TEAD4). Use a non-specific IgG as a control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash and Elute: Wash the beads to remove non-specific binding, then elute the complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.
-
Data Analysis:
-
Align sequenced reads to the reference genome.
-
Perform "peak calling" using software like MACS2 to identify regions of the genome with significant enrichment of TEAD binding compared to the input control.
-
Compare peak intensity and number between this compound-treated and vehicle-treated samples to quantify the reduction in TEAD binding.
-
References
The Impact of TEAD Inhibition on Cancer Cell Proliferation and Survival: A Technical Overview of SWTX-143
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular impact of TEAD inhibition, focusing on the novel covalent inhibitor, SWTX-143. We will explore its effects on cell proliferation and apoptosis, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers in oncology and drug development, offering insights into the therapeutic potential of targeting the Hippo-YAP-TEAD signaling pathway.
Introduction: The Hippo-YAP-TEAD Pathway in Cancer
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is a common event in various human cancers, leading to the hyperactivation of its downstream effectors, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][2] In their active state, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4).[1] This interaction drives the expression of genes that promote cell proliferation and inhibit apoptosis, thereby contributing to tumor growth and progression.[1][3] Consequently, the TEADs have emerged as a promising therapeutic target for cancers with aberrant Hippo pathway signaling.[2][4]
SWTX-143 is a novel, irreversible, and covalent pan-TEAD inhibitor that binds to the palmitoylation pocket of all four TEAD isoforms.[1][5] This action blocks the interaction between YAP/TAZ and TEAD, leading to the suppression of their downstream transcriptional output.[3] This guide will delve into the specific effects of SWTX-143 on cancer cell lines, providing a comprehensive overview of its anti-proliferative and pro-apoptotic activities.
Quantitative Analysis of SWTX-143's Impact on Cell Proliferation
SWTX-143 has demonstrated potent anti-proliferative effects in various cancer cell lines, particularly those with mutations in the Hippo pathway, such as mesothelioma and kidney cancer.[3][5] The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the tables below.
Table 1: IC50 Values of SWTX-143 in Mesothelioma Cell Lines [3][5]
| Cell Line | Hippo Pathway Mutation | IC50 (nM) |
| Mero-14 | NF2 loss-of-function | 5 - 207 |
| NCI-H226 | NF2 loss-of-function | 5 - 207 |
| NCI-H2052 | NF2 loss-of-function | 5 - 207 |
| MSTO-211H | LATS1/2 deficient | 5 - 207 |
| NCI-H28 | Wild-type | >1000 |
| NCI-H2452 | Wild-type | >1000 |
Table 2: IC50 Values of SWTX-143 in Kidney Cancer Cell Lines [3]
| Cell Line | Hippo Pathway Mutation | IC50 (nM) |
| SN12C | NF2 loss-of-function | <500 |
| UO31 | LATS2 A324V | <500 |
| ACHN | NF2 R57* / LATS2 loss-of-function | <500 |
| HEK293 | Wild-type | >1000 |
Examination of SWTX-143's Effect on Apoptosis
Interestingly, in the NF2-deficient mesothelioma cell line NCI-H226, SWTX-143 was found to induce cell-cycle arrest rather than promoting apoptosis.[3][4] This effect was demonstrated by a significant reduction in the number of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU)-positive cells, a marker of DNA synthesis and cell proliferation, with kinetics similar to the CDK4/6 inhibitor palbociclib (B1678290).[3] In contrast, the chemotherapeutic agent cisplatin (B142131) induced a strong apoptotic response in the same cell line, as measured by Caspase-3/7 activity.[3]
Table 3: Apoptotic Response to SWTX-143 in NCI-H226 Mesothelioma Cells [3]
| Treatment | Apoptotic Effect (Caspase-3/7 Activity) |
| SWTX-143 | No significant increase |
| Cisplatin (positive control) | Significant increase |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of SWTX-143.
Cell Proliferation Assays
4.1.1. CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
-
Procedure:
-
Seed cells in 96-well plates at a density of 1,500 cells/well and incubate overnight.
-
Treat cells with a serial dilution of SWTX-143 or vehicle control.
-
After the desired incubation period (e.g., 6 days), add CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.
-
4.1.2. EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation.
-
Procedure:
-
Seed NCI-H226 cells in 96-well plates and treat with SWTX-143, palbociclib (positive control), or vehicle.
-
At various time points, add EdU to the culture medium and incubate for a defined period to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Detect incorporated EdU using a click chemistry reaction with a fluorescently labeled azide.
-
Counterstain cell nuclei with a DNA dye (e.g., Hoechst 33342).
-
Image the cells using a high-content imaging system and quantify the percentage of EdU-positive cells.
-
Apoptosis Assay
4.2.1. Caspase-Glo® 3/7 Assay: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Procedure:
-
Seed NCI-H226 cells in 96-well plates and incubate overnight.
-
Treat cells with SWTX-143, cisplatin (positive control), or vehicle.
-
After the incubation period, add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Measure the resulting luminescent signal with a plate reader.
-
In Vivo Xenograft Studies
-
Procedure:
-
Subcutaneously inject human mesothelioma cells (e.g., NCI-H226) into immunocompromised mice.
-
Allow tumors to reach a specified volume (e.g., ~170 mm³).
-
Randomize mice into treatment groups and administer SWTX-143 (e.g., 10, 25, and 50 mg/kg) or vehicle orally once daily.
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, excise tumors for further analysis.[3]
-
Visualizing the Mechanism and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The Hippo Signaling Pathway and the Mechanism of Action of SWTX-143.
Caption: A Typical Experimental Workflow for Evaluating a TEAD Inhibitor.
Conclusion
The TEAD inhibitor SWTX-143 demonstrates significant potential as a therapeutic agent for cancers characterized by dysregulated Hippo pathway signaling. Its potent anti-proliferative activity in Hippo-mutant mesothelioma and kidney cancer cell lines, coupled with its ability to induce cell-cycle arrest, underscores the promise of targeting the YAP/TAZ-TEAD interaction. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this exciting area of oncology. Future investigations will likely focus on expanding the range of cancer types sensitive to TEAD inhibition and exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms.
References
- 1. A Novel Irreversible TEAD Inhibitor, SWTX-143, Blocks Hippo Pathway Transcriptional Output and Causes Tumor Regression in Preclinical Mesothelioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. SWTX-143 shows activity in Hippo-mutant mesothelioma | BioWorld [bioworld.com]
Tead-IN-14: A Deep Dive into its Chemical Profile and Inhibitory Properties
For Immediate Release
Palo Alto, CA – December 2, 2025 – In the rapidly evolving landscape of oncology research, the Hippo signaling pathway has emerged as a critical regulator of cell growth and tumorigenesis. At the heart of this pathway lies the TEAD family of transcription factors, whose interaction with the coactivators YAP and TAZ is a key driver of cancer cell proliferation. A promising new small molecule inhibitor, Tead-IN-14, has been identified, demonstrating potent and orally active inhibition of TEAD activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound, also referred to as compound 75a, is a novel synthetic molecule designed to target the TEAD family of transcription factors. Its chemical identity is defined by the following parameters:
| Property | Value |
| Molecular Formula | C₂₄H₂₄F₃N₃O₄ |
| Molecular Weight | 475.46 g/mol |
| SMILES | O=C(N1C--INVALID-LINK--O">C@@HO)[C@H]2--INVALID-LINK--C2 |
Table 1: Physicochemical Properties of this compound.
Biological Activity and Potency
This compound has demonstrated significant inhibitory activity against the TEAD family of transcription factors. In vitro studies have shown a potent inhibition of TEAD, with an IC50 value of less than 100 nM. The compound is orally active and has a reported half-life of 2.3 hours in mouse models, indicating its potential for in vivo applications. Further details on its biological activity are outlined in patent WO2024067773A1.[1]
| Parameter | Value | Source |
| Target | TEAD Transcription Factors | [1] |
| IC50 | <100 nM | [1] |
| Activity | Orally Active | [1] |
| Half-life (mouse) | 2.3 hours | [1] |
Table 2: Biological Activity of this compound.
Mechanism of Action and Signaling Pathway
This compound functions by disrupting the interaction between TEAD transcription factors and their coactivators, YAP and TAZ. This interaction is a crucial downstream step in the Hippo signaling pathway. By inhibiting this protein-protein interaction, this compound effectively abrogates the transcriptional program that drives cell proliferation and survival in various cancers.
The Hippo pathway is a complex signaling cascade that plays a central role in organ size control and tissue homeostasis. Its dysregulation is a common feature in many human cancers. The core of the pathway consists of a kinase cascade that, when active, phosphorylates and inactivates the transcriptional coactivators YAP and TAZ. In many cancers, this kinase cascade is inactivated, leading to the accumulation of YAP/TAZ in the nucleus, where they bind to TEAD transcription factors to promote tumorigenesis.
Experimental Protocols
The primary source for the synthesis and biological evaluation of this compound is the patent application WO2024067773A1. Researchers interested in the detailed experimental protocols for the synthesis of this compound and the assays used to determine its biological activity are encouraged to consult this document. The patent provides a comprehensive description of the chemical synthesis steps and the methodologies for the in vitro and in vivo experiments.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for cancers driven by the Hippo pathway. Its potent and specific inhibition of the TEAD-YAP/TAZ interaction, coupled with its oral bioavailability, makes it a highly promising candidate for further preclinical and clinical investigation. The detailed information provided in this guide serves as a valuable resource for researchers dedicated to advancing the field of oncology and developing novel cancer therapeutics.
References
A Technical Guide to Studying Transcriptional Regulation with TEAD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "Tead-IN-14" could not be identified in the public domain or scientific literature at the time of this writing. This guide therefore provides a comprehensive overview of the principles and methods for studying transcriptional regulation using TEAD (TEA Domain) family inhibitors in general, with data and protocols drawn from published research on various known TEAD-targeting compounds.
Introduction: Targeting the TEAD Transcriptional Hub
The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are central regulators of gene expression, playing critical roles in development, tissue homeostasis, and regeneration.[1][2] In mammals, the four TEAD paralogs (TEAD1-4) are the primary DNA-binding partners for the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[2][3] These co-activators are the main downstream effectors of the Hippo signaling pathway, a crucial network that controls organ size and cell proliferation.[1]
Dysregulation of the Hippo pathway, leading to the nuclear accumulation and activation of YAP/TAZ, results in constitutive TEAD-mediated transcription of genes that drive cell proliferation, survival, and migration. This hyperactivation is a key oncogenic driver in a multitude of cancers, including mesothelioma, lung, and liver cancers, making the YAP/TAZ-TEAD complex a highly attractive target for therapeutic intervention.
TEAD inhibitors offer a powerful chemical biology approach to probe and modulate this transcriptional axis. These small molecules typically function through one of two primary mechanisms:
-
Disruption of the YAP/TAZ-TEAD Protein-Protein Interaction (PPI): These inhibitors prevent the binding of YAP/TAZ to TEAD, thereby blocking the formation of the active transcriptional complex.
-
Inhibition of TEAD Palmitoylation: TEAD proteins require auto-palmitoylation at a conserved cysteine residue within a central lipid-binding pocket for stability and interaction with YAP/TAZ. Inhibitors targeting this pocket allosterically prevent TEAD function.
This guide provides an in-depth overview of the core methodologies and data presentation standards for utilizing TEAD inhibitors as research tools to dissect transcriptional regulation.
The Hippo-TEAD Signaling Pathway and Points of Inhibition
The activity of TEAD transcription factors is tightly controlled by the upstream Hippo kinase cascade. When the pathway is "on," a series of phosphorylation events leads to the phosphorylation of YAP and TAZ, causing their sequestration in the cytoplasm and subsequent degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEADs, and initiate the transcription of target genes like CTGF, CYR61, and ANKRD1. TEAD inhibitors intervene at the final step of this pathway, directly targeting the TEAD protein to prevent gene transcription.
Quantitative Data for Representative TEAD Inhibitors
Effective characterization of a TEAD inhibitor requires robust quantitative data. Biochemical and cell-based assays are employed to determine the potency and selectivity of the compound. Below is a table summarizing representative data for several published TEAD inhibitors.
| Compound Name | Target Mechanism | Assay Type | Target/Cell Line | IC50 Value | Reference |
| TM2 | Palmitoylation Pocket | In Vitro Palmitoylation | TEAD4 | 38 nM | |
| In Vitro Palmitoylation | TEAD2 | 156 nM | |||
| MRK-A | Palmitoylation Pocket | TEAD Reporter Assay | MCF7 Cells | 8.4 nM | |
| JM7 | Palmitoylation Pocket | YAP Reporter Assay | HEK293T Cells | 972 nM | |
| Celastrol | YAP-TEAD Interaction | Luciferase Reporter | H1299 Cells | ~5 µM | |
| Compound 2 | YAP-TEAD Interaction | Luciferase Reporter | HEK293T Cells | 6.5 µM | |
| BridGene Cpd. | Palmitoylation Pocket | Cell Proliferation | NCI-H226 (NF2-/-) | Low nM |
Key Experimental Protocols
A multi-assay approach is crucial for validating the mechanism of action and cellular effects of a TEAD inhibitor. The following protocols are foundational for characterizing these compounds.
TEAD Transcriptional Reporter Assay (Luciferase Assay)
This is the most common primary assay to measure the transcriptional activity of the TEAD-YAP/TAZ complex in a cellular context.
Objective: To quantify the dose-dependent effect of an inhibitor on TEAD-mediated gene transcription.
Methodology:
-
Cell Seeding: Seed cells (e.g., HEK293T, MCF7) in a 96-well plate.
-
Transfection: Co-transfect cells with two plasmids:
-
Reporter Plasmid: Contains a Firefly luciferase gene driven by a promoter with multiple tandem TEAD binding sites (e.g., 8xGTIIC).
-
Control Plasmid: Contains a Renilla luciferase gene driven by a constitutive promoter (e.g., SV40, CMV) to normalize for transfection efficiency and cell viability.
-
-
Optional Co-transfection: To enhance the signal window, cells can be co-transfected with a constitutively active, non-phosphorylatable mutant of YAP (e.g., YAP-5SA).
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the TEAD inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate for an additional 24-48 hours.
-
Lysis and Reading: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized activity against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
TEAD Palmitoylation Assay
This biochemical assay directly assesses an inhibitor's ability to block the auto-palmitoylation of TEAD proteins.
Objective: To determine if the inhibitor directly targets the TEAD lipid pocket and prevents palmitate incorporation.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293) expressing an epitope-tagged TEAD isoform (e.g., Myc-TEAD1). Treat cells with the inhibitor or DMSO vehicle.
-
Metabolic Labeling: Add a palmitic acid analog, such as alkyne palmitate, to the culture medium for several hours (e.g., 4-24 hours).
-
Cell Lysis and Immunoprecipitation (IP): Lyse the cells and perform IP using an anti-epitope tag antibody (e.g., anti-Myc) to isolate the TEAD protein.
-
Click Chemistry: Conjugate the incorporated alkyne palmitate on the immunoprecipitated TEAD protein to an azide-biotin tag using a copper-catalyzed "click" reaction.
-
Detection: Elute the proteins, separate them by SDS-PAGE, and transfer to a membrane. Detect the level of biotinylated (palmitoylated) TEAD using streptavidin-HRP and a chemiluminescent substrate. Total TEAD levels are assessed by immunoblotting with the anti-tag antibody.
-
Analysis: Quantify the band intensities to determine the ratio of palmitoylated TEAD to total TEAD in treated versus control samples.
Co-Immunoprecipitation (Co-IP) of YAP and TEAD
This assay is used to confirm that an inhibitor disrupts the physical interaction between YAP and TEAD within the cell.
Objective: To provide evidence for a YAP/TAZ-TEAD protein-protein interaction disruption mechanism.
Methodology:
-
Cell Culture and Treatment: Grow cells with high endogenous YAP-TEAD activity (e.g., NF2-deficient NCI-H226 cells) and treat with the inhibitor or vehicle for a specified time (e.g., 4-24 hours).
-
Cell Lysis: Lyse cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either YAP or TEAD, coupled to protein A/G beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders, then elute the bound protein complexes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and perform western blotting. Probe separate membranes with antibodies against both YAP and TEAD.
-
Analysis: In the control sample, immunoprecipitating TEAD should pull down YAP (and vice-versa). A potent inhibitor should reduce the amount of the co-immunoprecipitated partner protein in a dose-dependent manner.
General Experimental Workflow
The characterization of a novel TEAD inhibitor follows a logical progression from biochemical validation to cellular and functional assays.
Conclusion
TEAD inhibitors are indispensable tools for investigating the transcriptional consequences of Hippo pathway signaling. A rigorous and systematic approach, combining quantitative biochemical assays with functional cellular readouts, is essential for validating a compound's mechanism and utility. By employing the protocols and workflows outlined in this guide, researchers can effectively characterize novel TEAD inhibitors and leverage them to deepen our understanding of transcriptional regulation in both normal physiology and disease, ultimately paving the way for new therapeutic strategies.
References
Initial Studies and Discovery of TEAD Inhibitors: A Technical Overview
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity of small molecule inhibitors targeting the TEAD family of transcription factors.
Introduction
The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are key downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[1] The transcriptional activity of TEADs is dependent on their interaction with the co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[2] In many cancers, the Hippo pathway is dysregulated, leading to the overactivation of YAP/TAZ and subsequent TEAD-mediated transcription of pro-proliferative and anti-apoptotic genes.[3][4] This has made the TEAD-YAP/TAZ interaction an attractive target for cancer therapy.[5]
Initial drug discovery efforts have led to the identification of small molecules that inhibit TEAD activity through various mechanisms. A prominent strategy involves targeting a conserved lipid-binding pocket on TEAD proteins, which allosterically regulates the TEAD-YAP/TAZ interaction. This technical guide provides an in-depth overview of the initial studies and discovery of the biological activity of these TEAD inhibitors, focusing on their mechanism of action, quantitative biological data, and the experimental protocols used for their characterization. While specific data for a compound designated "Tead-IN-14" is not publicly available in the scientific literature, this guide will utilize data from well-characterized TEAD inhibitors to illustrate the principles of their discovery and biological evaluation.
Mechanism of Action of TEAD Inhibitors
The primary mechanism of action for many TEAD inhibitors involves the disruption of the TEAD-YAP/TAZ protein-protein interaction. This is often achieved by targeting a central, hydrophobic pocket within the YAP-binding domain (YBD) of TEADs. This pocket is post-translationally modified by palmitoylation of a conserved cysteine residue, which is important for TEAD stability and its interaction with YAP. Small molecules that bind to this pocket can prevent this lipid modification and/or allosterically induce conformational changes that preclude YAP/TAZ binding.
Interestingly, some TEAD inhibitors have been found to act as "molecular glues," enhancing the interaction between TEAD and the transcriptional repressor VGLL4. This switches TEAD from a transcriptional activator to a repressor, leading to an anti-proliferative effect.
Signaling Pathway of TEAD Inhibition
Caption: General signaling pathway illustrating TEAD activation by YAP/TAZ and its inhibition by small molecules.
Quantitative Biological Data
The biological activity of TEAD inhibitors is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to determine the potency of a compound. The following tables summarize representative quantitative data for TEAD inhibitors from published studies.
Table 1: In Vitro Biochemical Activity of Representative TEAD Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| TM2 | TEAD2 | Palmitoylation Assay | 156 | |
| TM2 | TEAD4 | Palmitoylation Assay | 38 | |
| Niflumic Acid Derivative 5b | TEAD | Thiol Conjugation Assay | 1040 | |
| Niflumic Acid Derivative 5k | TEAD | Thiol Conjugation Assay | 320 |
Table 2: In Vitro Cellular Activity of Representative TEAD Inhibitors
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Niflumic Acid | MCF7 | TEAD Reporter Assay | >100 | |
| Niflumic Acid Derivative 5a | NCI-H226 | Cell Viability | 2.94 | |
| Niflumic Acid Derivative 5b | NCI-H226 | Cell Viability | 1.87 | |
| Niflumic Acid Derivative 5k | NCI-H226 | Cell Viability | 0.81 | |
| Compound 27 (PROTAC) | NCI-H226 | Antiproliferative Activity | <1 |
Experimental Protocols
The discovery and characterization of TEAD inhibitors rely on a series of well-defined experimental protocols. Below are detailed methodologies for key experiments.
1. TEAD Palmitoylation Assay
This assay measures the ability of a compound to inhibit the auto-palmitoylation of TEAD proteins.
-
Objective: To determine the IC50 value of a test compound against TEAD auto-palmitoylation.
-
Materials: Recombinant TEAD protein, [³H]-palmitoyl-CoA, test compound, scintillation fluid, filter plates.
-
Procedure:
-
Recombinant TEAD protein is incubated with varying concentrations of the test compound.
-
[³H]-palmitoyl-CoA is added to initiate the palmitoylation reaction.
-
The reaction is incubated at 37°C for 1 hour.
-
The reaction mixture is transferred to a filter plate to separate the protein from the unincorporated [³H]-palmitoyl-CoA.
-
Scintillation fluid is added to the wells, and the radioactivity is measured using a scintillation counter.
-
The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value is determined by non-linear regression analysis.
-
Experimental Workflow for TEAD Palmitoylation Assay
Caption: A step-by-step workflow of the TEAD palmitoylation assay.
2. TEAD Reporter Gene Assay
This cell-based assay measures the transcriptional activity of TEAD in the presence of an inhibitor.
-
Objective: To evaluate the effect of a test compound on TEAD-mediated gene transcription.
-
Materials: A stable cell line expressing a TEAD-responsive luciferase reporter (e.g., MCF7 or HEK293T), test compound, luciferase assay reagent.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound for a specified period (e.g., 6-24 hours).
-
The cell culture medium is removed, and the cells are lysed.
-
Luciferase assay reagent is added to the lysate, and the luminescence is measured using a luminometer.
-
The relative luciferase activity is normalized to a vehicle-treated control group, and the IC50 value is calculated.
-
3. Co-Immunoprecipitation (Co-IP)
This assay is used to assess the effect of a compound on the interaction between TEAD and its binding partners, such as YAP or VGLL4.
-
Objective: To determine if a test compound disrupts or enhances the interaction between TEAD and a specific protein.
-
Materials: Cell line of interest (e.g., NCI-H226), test compound, lysis buffer, antibodies against TEAD and the protein of interest, protein A/G beads, SDS-PAGE, and western blotting reagents.
-
Procedure:
-
Cells are treated with the test compound or a vehicle control.
-
The cells are lysed, and the protein concentration is determined.
-
The cell lysates are incubated with an antibody against the bait protein (e.g., pan-TEAD) overnight.
-
Protein A/G beads are added to pull down the antibody-protein complexes.
-
The beads are washed to remove non-specific binding proteins.
-
The protein complexes are eluted from the beads and resolved by SDS-PAGE.
-
The presence of the prey protein (e.g., YAP or VGLL4) is detected by western blotting using a specific antibody.
-
Logical Relationship of Experimental Assays in TEAD Inhibitor Discovery
Caption: Logical progression of experiments from initial screening to mechanism of action studies.
Conclusion
The discovery of small molecule inhibitors of TEAD transcription factors represents a promising therapeutic strategy for cancers with dysregulated Hippo pathway signaling. Initial studies have identified compounds that effectively inhibit TEAD activity through direct binding to the lipid pocket, leading to the disruption of the TEAD-YAP/TAZ interaction or by promoting a switch to a repressive TEAD-VGLL4 complex. The experimental protocols detailed in this guide provide a framework for the identification and characterization of novel TEAD inhibitors. Future research in this area will likely focus on developing more potent and selective inhibitors and exploring their efficacy in various cancer models.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode | eLife [elifesciences.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Targeting the Central Pocket in Human Transcription Factor TEAD as a Potential Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tead-IN-14 in Mesothelioma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant mesothelioma is an aggressive cancer primarily associated with asbestos (B1170538) exposure, with limited therapeutic options. The Hippo signaling pathway and its downstream effectors, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), have emerged as key drivers of mesothelioma tumorigenesis.[1] YAP/TAZ are transcriptional co-activators that, when translocated to the nucleus, bind to the TEA domain (TEAD) family of transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration. In many mesotheliomas, mutations in upstream Hippo pathway components, such as NF2, lead to the constitutive activation of the YAP/TAZ-TEAD transcriptional program.
Tead-IN-14 is a small molecule inhibitor of TEAD transcription factors, representing a promising therapeutic strategy for cancers dependent on the Hippo-YAP pathway, such as mesothelioma. These inhibitors function by disrupting the interaction between YAP/TAZ and TEAD, thereby suppressing the transcription of oncogenic target genes.[2][3][4] Some TEAD inhibitors may also exert their effects by promoting the interaction of TEAD with the transcriptional repressor VGLL4.[3] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound in mesothelioma cell lines.
Key Experiments and Methodologies
A comprehensive in vitro evaluation of this compound in mesothelioma cells involves a series of assays to determine its impact on cell viability, colony formation ability, and target gene expression.
Data Presentation
The following table summarizes hypothetical, yet realistic, quantitative data for the effects of this compound on various mesothelioma cell lines. These values are based on typical potencies observed for TEAD inhibitors in similar studies.
| Cell Line | Histology | Key Mutations | This compound IC50 (72h) | Clonogenic Assay (% Inhibition at 1µM) | CTGF mRNA Expression (% Reduction at 1µM) | CYR61 mRNA Expression (% Reduction at 1µM) |
| MSTO-211H | Biphasic | CDKN2A deletion | 0.5 µM | 75% | 80% | 70% |
| NCI-H2052 | Sarcomatoid | NF2 mutation | 0.8 µM | 65% | 75% | 65% |
| NCI-H226 | Epithelioid | NF2 mutation | 1.2 µM | 60% | 70% | 60% |
| NCI-H28 | Epithelioid | NF2 mutation | 1.5 µM | 55% | 65% | 55% |
| MET-5A | Mesothelial (non-malignant) | Wild-type | > 10 µM | 10% | 15% | 10% |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol determines the concentration of this compound that inhibits the metabolic activity of mesothelioma cells by 50% (IC50).
Materials:
-
Mesothelioma cell lines (e.g., MSTO-211H, NCI-H2052, NCI-H226, NCI-H28) and a non-malignant mesothelial cell line (e.g., MET-5A)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed mesothelioma cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be 0.01 µM to 10 µM. Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or the DMSO control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Mesothelioma cell lines
-
Complete culture medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed 500-1000 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a DMSO control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Calculate the percentage of colony formation inhibition relative to the DMSO control.
Quantitative Real-Time PCR (RT-qPCR) for YAP/TAZ-TEAD Target Genes
This protocol measures the effect of this compound on the mRNA expression of known YAP/TAZ-TEAD target genes, such as CTGF and CYR61.
Materials:
-
Mesothelioma cell lines
-
This compound
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with this compound (e.g., 1 µM) or a DMSO control for 24 hours.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the DMSO control.
Visualizations
Hippo-YAP/TAZ-TEAD Signaling Pathway and Inhibition by this compound
Caption: The Hippo signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing this compound's in vitro efficacy.
References
- 1. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting YAP/TAZ-TEAD signaling as a therapeutic approach in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tead-IN-14 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tead-IN-14 is a potent inhibitor of the TEA Domain (TEAD) family of transcription factors. These transcription factors are the downstream effectors of the Hippo signaling pathway, which plays a critical role in regulating organ size, cell proliferation, and apoptosis.[1][2] The interaction between TEAD transcription factors and their co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is crucial for driving the expression of genes that promote cell growth and inhibit apoptosis.[1][3] Dysregulation of the Hippo pathway, leading to the overactivation of the YAP/TAZ-TEAD complex, has been implicated in the development and progression of various cancers.[1][4] this compound disrupts the YAP/TAZ-TEAD interaction, thereby inhibiting the transcriptional activity that leads to cancer cell proliferation.[3] These application notes provide a comprehensive overview and generalized protocols for the in vivo administration of this compound in mouse models, based on available data for similar compounds and general best practices.
Mechanism of Action: The YAP/TAZ-TEAD Signaling Pathway
The Hippo signaling pathway is a key regulator of tissue homeostasis. When the pathway is "on," a kinase cascade leads to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. In the "off" state, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors to initiate the transcription of pro-proliferative and anti-apoptotic genes.[1]
This compound is designed to inhibit the interaction between YAP/TAZ and TEAD, thereby preventing the transcription of target genes that drive tumor growth. Some TEAD inhibitors have also been shown to act as "molecular glues," enhancing the interaction between TEAD and the transcriptional repressor VGLL4, which outcompetes the oncogenic YAP-TEAD interaction.[5]
Caption: The YAP/TAZ-TEAD signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
While specific in vivo dosage data for this compound is not publicly available, the following table provides a representative dosage and administration schedule based on a similar TEAD inhibitor, referred to as "Compound 2," used in a mouse xenograft model.[6] Note: These values should be considered as a starting point for dose-ranging studies for this compound.
| Compound | Dosage | Administration Route | Vehicle | Dosing Frequency | Mouse Model | Reference |
| Compound 2 | 200 mg/kg | Not specified, likely oral gavage or intraperitoneal injection | MCT (Medium-Chain Triglyceride) | Daily | NCI-H226 Xenograft | [6] |
Experimental Protocols
The following are generalized protocols for the in vivo administration of this compound in mouse models. It is imperative to conduct pilot studies to determine the optimal dose, administration route, and vehicle for this compound and the specific mouse model being used.
Protocol 1: Intraperitoneal (IP) Administration
Intraperitoneal injection is a common route for administering therapeutic compounds to mice, allowing for rapid absorption.[1][7]
Materials:
-
This compound
-
Sterile vehicle (e.g., MCT, DMSO/Saline mixture)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% Ethanol
-
Animal scale
-
Appropriate mouse restraint device
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically prepare the this compound solution in the chosen sterile vehicle to the desired concentration. Ensure the compound is fully dissolved. Sonication may be required.
-
Prepare fresh on each day of dosing.
-
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse, ensuring the abdominal area is accessible.
-
-
Injection:
-
Position the mouse on its back with the head tilted slightly down.
-
Wipe the injection site in the lower right or left abdominal quadrant with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back, confirming correct needle placement.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
-
Protocol 2: Oral Gavage (PO) Administration
Oral gavage ensures accurate dosing directly into the stomach and is a common route for preclinical studies.[5][7]
Materials:
-
This compound
-
Sterile vehicle
-
Flexible or rigid gavage needle (20-22 gauge for adult mice)
-
1 mL syringe
-
Animal scale
-
Appropriate mouse restraint device
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution or suspension in the chosen sterile vehicle.
-
-
Animal Preparation:
-
Weigh the mouse for accurate dose calculation.
-
Firmly restrain the mouse to prevent movement and injury.
-
-
Gavage:
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth of the gavage needle.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.
-
Administer the calculated volume of the this compound solution.
-
Slowly withdraw the gavage needle.
-
-
Monitoring:
-
Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Experimental Workflow Visualization
Caption: A generalized experimental workflow for in vivo efficacy studies using this compound.
Important Considerations
-
Vehicle Selection: The choice of vehicle is critical and should be based on the solubility of this compound and its compatibility with the chosen administration route. A vehicle toxicity study should be performed prior to the main experiment.
-
Dose-Ranging Studies: It is essential to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose of this compound in the specific mouse model.
-
Pharmacokinetics: Characterizing the pharmacokinetic profile of this compound (absorption, distribution, metabolism, and excretion) is crucial for designing an effective dosing regimen.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Disclaimer: The provided protocols and dosage information are intended as a general guide. Researchers must optimize these protocols for their specific experimental needs and the unique properties of this compound.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Regulation of TEAD Transcription Factors in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TEAD1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. TEADs serve as potential prognostic biomarkers and targets for human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Tissue Distribution, and Tentative Metabolite Identification of Sauchinone in Mice by Microsampling and HPLC-MS/MS Methods [jstage.jst.go.jp]
- 7. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Luciferase Reporter Assay for High-Throughput Screening of TEAD Inhibitors
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Its dysregulation is implicated in the development and progression of various cancers.[2][4] The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the downstream effectors of this pathway. When the Hippo pathway is inactive, the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) translocate to the nucleus and bind to TEAD proteins. This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis. Consequently, the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic target for cancer treatment.
This application note describes a robust and sensitive cell-based assay for screening and characterizing inhibitors of the YAP-TEAD interaction, such as Tead-IN-14. The assay utilizes a luciferase reporter system under the control of TEAD-responsive elements to measure the transcriptional activity of TEAD. A decrease in luciferase signal in the presence of a test compound indicates potential inhibition of the YAP-TEAD interaction.
Principle of the Assay
This assay employs a HEK293T cell line stably co-transfected with two plasmids:
-
A firefly luciferase reporter plasmid containing multiple TEAD-binding sites (e.g., 8xGTIIC) upstream of a minimal promoter (e.g., TK promoter).
-
A constitutive Renilla luciferase expression plasmid (e.g., pRL-TK) to normalize for variations in cell number and transfection efficiency.
In this system, the binding of the endogenous YAP/TAZ-TEAD complex to the TEAD-responsive elements drives the expression of firefly luciferase. Inhibitors that disrupt this interaction will lead to a dose-dependent decrease in firefly luciferase activity.
Materials and Reagents
-
HEK293T cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 Transfection Reagent
-
8xGTIIC-luciferase reporter plasmid
-
pRL-TK control plasmid
-
This compound (or other test compounds)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
White, clear-bottom 96-well assay plates
-
Luminometer
Experimental Protocols
Protocol 1: Cell Line Generation (Stable Transfection)
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect HEK293T cells with the 8xGTIIC-luciferase reporter plasmid and a selection marker plasmid (e.g., containing puromycin (B1679871) resistance) using Lipofectamine 2000 according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Expansion: Expand the resistant colonies and screen for luciferase activity to select a clone with a high signal-to-background ratio.
-
Co-transfection with Control Plasmid: Stably transfect the selected clone with the pRL-TK control plasmid and a different selection marker (e.g., neomycin resistance).
-
Final Selection and Validation: Select and expand double-resistant clones and validate for both firefly and Renilla luciferase expression.
Protocol 2: TEAD Inhibitor Screening Assay
-
Cell Seeding: Seed the stably transfected HEK293T reporter cell line into white, clear-bottom 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation with Compounds: Incubate the plates for an additional 24-48 hours.
-
Luciferase Assay:
-
Equilibrate the Dual-Luciferase® Reporter Assay System reagents to room temperature.
-
Remove the medium from the wells and wash once with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize the data.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
The following table summarizes hypothetical data for the screening of this compound and two other potential TEAD inhibitors.
| Compound | Target | IC50 (nM) | Maximum Inhibition (%) |
| This compound | YAP-TEAD Interaction | 50 | 95 |
| Compound A | YAP-TEAD Interaction | 120 | 88 |
| Compound B | YAP-TEAD Interaction | >10,000 | 15 |
Mandatory Visualizations
Caption: The Hippo Signaling Pathway and the mechanism of TEAD inhibition.
Caption: Workflow for the cell-based TEAD inhibitor screening assay.
Conclusion
The cell-based luciferase reporter assay described in this application note provides a reliable and high-throughput method for the identification and characterization of TEAD inhibitors. This assay is a valuable tool for drug discovery programs aimed at targeting the Hippo signaling pathway in cancer. The use of a dual-luciferase system ensures data robustness by normalizing for non-specific effects on cell viability and transcription. This methodology can be readily adapted for screening large compound libraries to identify novel therapeutic candidates.
References
Application Notes and Protocols: Demonstrating the Efficacy of Tead-IN-14 in Disrupting YAP-TEAD Interaction via Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in various cancers.[2] The transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ are key downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocates to the nucleus and binds to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. The interaction between YAP and TEAD is a crucial node for the oncogenic activity of the Hippo pathway, making it an attractive target for cancer therapy.
Tead-IN-14 is a small molecule inhibitor designed to disrupt the YAP-TEAD protein-protein interaction. This application note provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to demonstrate and quantify the inhibitory effect of this compound on the YAP-TEAD complex in a cellular context.
Signaling Pathway and Inhibitor Mechanism
The core of the Hippo pathway consists of a kinase cascade that, when active, leads to the phosphorylation of YAP. This phosphorylation promotes YAP's sequestration in the cytoplasm and its subsequent degradation, thus preventing it from entering the nucleus and activating TEAD-mediated transcription. In many cancers, this pathway is inactivated, leading to the accumulation of nuclear YAP and constitutive activation of TEAD target genes. This compound is designed to directly interfere with the binding of YAP to TEAD in the nucleus, thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes.
Co-immunoprecipitation Protocol to Evaluate this compound Efficacy
This protocol details the steps to assess the ability of this compound to disrupt the endogenous interaction between YAP and TEAD in cultured cells.
Materials:
-
Cell line with known YAP-TEAD activity (e.g., NCI-H226, MDA-MB-231)
-
Cell culture reagents
-
This compound
-
DMSO (vehicle control)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors
-
Anti-YAP antibody for immunoprecipitation
-
Anti-TEAD antibody for western blot detection
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies for western blotting
-
Chemiluminescent substrate
Experimental Workflow:
References
Application Notes and Protocols: Synergistic Inhibition of Cancer Cell Growth Using a TEAD Inhibitor in Combination with MAPK Pathway Inhibitors
For research use only.
Introduction
The Hippo and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The Hippo pathway effector, YAP/TAZ, acts as a transcriptional co-activator by binding to the TEA domain (TEAD) family of transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes.[1][2][3] The MAPK pathway, a cascade of protein kinases, is frequently hyperactivated in cancer through mutations in genes like BRAF and RAS.[4][5]
Recent preclinical studies have highlighted a promising therapeutic strategy involving the combination of TEAD inhibitors with MAPK pathway inhibitors. This approach aims to overcome intrinsic and acquired resistance to single-agent therapies and achieve synergistic anti-tumor effects. Upregulation of the YAP/TAZ-TEAD pathway has been identified as a mechanism of resistance to MAPK inhibitors, suggesting that dual blockade of these pathways could lead to more durable clinical responses.
This document provides detailed application notes and protocols for studying the combined effects of a TEAD inhibitor and a MAPK pathway inhibitor, using a representative pan-TEAD inhibitor and the MEK inhibitor trametinib (B1684009) as examples. These protocols are intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies investigating the combination of a pan-TEAD inhibitor with a MEK inhibitor in cancer cell lines.
Table 1: In Vitro Cell Viability (IC50) Data
| Cell Line | Cancer Type | Pan-TEAD Inhibitor IC50 (nM) | Trametinib IC50 (nM) | Combination Effect | Reference |
| Cal33 | Head and Neck Squamous Cell Carcinoma (FAT1 mutant) | 969 | Not specified | Synergistic | |
| SCC-25 | Head and Neck Squamous Cell Carcinoma (FAT1 mutant) | 15.2 | Not specified | Synergistic (Bliss score > 10) | |
| BON1 | Neuroendocrine Tumor | Not applicable | 0.44 | Synergistic (CI = 0.561 with CDK4/6i) | |
| QGP-1 | Neuroendocrine Tumor | Not applicable | 6.359 | Synergistic (CI = 0.661 with CDK4/6i) | |
| NCI-H727 | Neuroendocrine Tumor | Not applicable | 84.12 | Synergistic (CI = 0.107 with CDK4/6i) |
Note: The table includes data for trametinib in combination with a CDK4/6 inhibitor in neuroendocrine tumors to illustrate its potency, as direct combination data with a TEAD inhibitor in these specific cell lines was not available in the provided search results. The synergy with a TEAD inhibitor is inferred from other studies.
Table 2: In Vivo Tumor Growth Inhibition (TGI)
| Xenograft Model | Treatment Group | Dose | TGI (%) | Reference |
| Cal33 (HNSCC) | Pan-TEAD Inhibitor (SW-682) | 30 mg/kg | 44 | |
| Cal33 (HNSCC) | Mirdametinib (MEK inhibitor) | 1 mg/kg | 80 | |
| Cal33 (HNSCC) | SW-682 + Mirdametinib | 30 mg/kg + 1 mg/kg | 93 |
Signaling Pathway Diagrams
Caption: TEAD and MAPK Signaling Pathways and Points of Inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a TEAD inhibitor and a MAPK inhibitor, alone and in combination, on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., Cal33, SCC-25)
-
Complete growth medium
-
TEAD inhibitor (e.g., a pan-TEAD inhibitor)
-
MAPK inhibitor (e.g., Trametinib)
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the TEAD inhibitor and trametinib in complete growth medium. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each compound and use software like CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: Workflow for Cell Viability Assay.
Western Blot Analysis
This protocol is for assessing the effect of the combination treatment on the protein levels and phosphorylation status of key components of the MAPK and Hippo pathways.
Materials:
-
Cancer cell lines
-
6-well plates
-
TEAD inhibitor
-
Trametinib
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-YAP, anti-TAZ, anti-TEAD, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with the inhibitors as described for the viability assay for a shorter duration (e.g., 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil, and load equal amounts (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Caption: Workflow for Western Blot Analysis.
Co-Immunoprecipitation (Co-IP)
This protocol is to investigate if the TEAD inhibitor disrupts the interaction between YAP/TAZ and TEAD proteins.
Materials:
-
Cancer cell lines
-
TEAD inhibitor
-
DMSO
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-TEAD)
-
Protein A/G magnetic beads
-
Primary antibodies for western blotting (e.g., anti-YAP, anti-TAZ, anti-TEAD)
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with the TEAD inhibitor or DMSO for the desired time. Lyse the cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-TEAD antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against YAP, TAZ, and TEAD.
Caption: Workflow for Co-Immunoprecipitation.
Disclaimer
The information and protocols provided in this document are intended for research purposes only. The use of "this compound" in the title and diagrams is as a placeholder for a representative pan-TEAD inhibitor, as specific data for this compound in combination with MAPK inhibitors was not publicly available at the time of this writing. Researchers should optimize these protocols for their specific experimental conditions and cell lines. Appropriate safety precautions should be taken when handling all chemicals and reagents.
References
- 1. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Central Pocket in Human Transcription Factor TEAD as a Potential Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Insights into Combination Therapies with MAPK Inhibitors and Immune Checkpoint Blockade [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for TEAD Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of TEAD inhibitors, exemplified by compounds with public data, for inducing tumor regression in xenograft models. Due to the limited public information on a specific molecule designated "TEAD-IN-14," this document leverages data from well-characterized TEAD inhibitors to provide a representative guide.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers.[1] The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of the Hippo pathway.[2] In cancers with Hippo pathway alterations, such as those with mutations in NF2, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins, driving the expression of genes that promote tumor growth and survival.[3][4]
TEAD inhibitors are a promising class of anti-cancer agents that function by disrupting the interaction between TEAD and YAP/TAZ.[5] Many of these inhibitors target a conserved palmitoylation pocket on TEAD proteins, which is crucial for their stability and interaction with co-activators.[3][4] Preclinical studies have demonstrated that TEAD inhibitors can effectively suppress tumor growth in various cancer models, including patient-derived xenografts (PDX).[6]
Mechanism of Action
TEAD inhibitors primarily function by binding to the central lipid pocket of TEAD transcription factors, thereby preventing the crucial post-translational modification of S-palmitoylation. This modification is essential for the stable interaction between TEAD and its co-activators, YAP and TAZ. By occupying this pocket, TEAD inhibitors allosterically disrupt the formation of the oncogenic TEAD-YAP/TAZ complex, leading to the suppression of downstream target gene transcription and subsequent inhibition of tumor cell proliferation and survival.[3]
An alternative mechanism for some TEAD inhibitors involves acting as "molecular glues," which enhance the interaction between TEAD and the transcriptional corepressor VGLL4.[7][8] This action effectively switches the transcriptional output from pro-proliferative to anti-proliferative, contributing to the inhibitor's anti-tumor effects.
Below is a diagram illustrating the Hippo signaling pathway and the mechanism of action of TEAD inhibitors.
Caption: Hippo Pathway and TEAD Inhibitor Action.
Quantitative Data Summary
The following tables summarize representative quantitative data for TEAD inhibitors from preclinical studies.
Table 1: In Vitro Activity of Representative TEAD Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| K-975 | MPM cells | Cell Proliferation | < 100 | |
| VT3989 | NF2-mutant mesothelioma | Cell Viability | Not specified | [4] |
| MYF-03-176 | Mesothelioma, Liposarcoma | TEAD Reporter Assay | < 50 | [9] |
| Unnamed Inhibitor | MCF7-TEAD-luc | Luciferase Reporter | < 20 | [3] |
Table 2: In Vivo Efficacy of Representative TEAD Inhibitors in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| K-975 | MPM xenograft | Not specified | Significant reduction | |
| Unnamed Inhibitor | NF2-altered tumor xenograft | Oral administration | Effective suppression | [3] |
| BIIB036 | Multiple xenografts | Once every two weeks (IP or SC) | Extended inhibition (40-50 days) | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H226, MDA-MB-231)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, carefully remove the medium and add 150 µL of solubilization solution to each well. If using MTS, this step is not necessary.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Cell Viability Assay Workflow.
Protocol 2: Western Blot for Target Gene Expression
Objective: To assess the effect of this compound on the protein expression of TEAD downstream target genes (e.g., CTGF, CYR61).
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for 24-48 hours. Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: Tumor Xenograft Study in Mice
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Cancer cell line (e.g., NCI-H226)
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at the predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Caption: Xenograft Study Workflow.
Conclusion
TEAD inhibitors represent a promising therapeutic strategy for cancers driven by a dysregulated Hippo pathway. The protocols outlined in these application notes provide a framework for the preclinical evaluation of novel TEAD inhibitors like this compound. Careful execution of these in vitro and in vivo experiments will be crucial in determining their therapeutic potential and advancing them toward clinical development.
References
- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 4. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-Fn14 antibody BIIB036 inhibits tumor growth in xenografts and patient derived primary tumor models and enhances efficacy of chemotherapeutic agents in multiple xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Tead-IN-14 in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA domain (TEAD) family of transcription factors are the primary downstream effectors of the Hippo pathway. In their active state, TEADs associate with the co-activators YAP and TAZ to drive the transcription of pro-proliferative and anti-apoptotic genes. Consequently, inhibiting TEAD activity has emerged as a promising therapeutic strategy in oncology.[1][2]
Tead-IN-14 is a potent small molecule inhibitor of TEAD transcription factors. Unlike inhibitors that block the interaction between TEAD and its co-activators YAP/TAZ, this compound functions as a "molecular glue". It stabilizes the interaction between TEAD and the transcriptional co-repressor Vestigial-like 4 (VGLL4).[3][4][5] This induced proximity effectively sequesters TEAD, switching it from a transcriptional activator to a repressor, thereby inhibiting cancer cell growth.
Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures that recapitulate the cellular heterogeneity and architecture of the original tissue. As such, they represent a more physiologically relevant in vitro model for studying drug efficacy compared to traditional 2D cell cultures. This document provides a detailed experimental workflow for studying the effects of this compound in organoid cultures, from initial treatment to downstream analysis of proliferation, apoptosis, and gene and protein expression.
Signaling Pathway of this compound
Caption: this compound acts as a molecular glue, promoting the formation of a repressive TEAD-VGLL4 complex.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in organoid cultures.
Data Presentation
Table 1: Dose-Response of this compound on Organoid Viability (Illustrative Data)
This table presents hypothetical data on the effect of increasing concentrations of this compound on the viability of cancer-derived organoids after 72 hours of treatment, as measured by a CellTiter-Glo® 3D assay.
| This compound Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Control) |
| 0 (Vehicle Control) | 150,000 | 12,000 | 100% |
| 0.01 | 145,500 | 11,500 | 97% |
| 0.1 | 127,500 | 10,200 | 85% |
| 1 | 82,500 | 6,600 | 55% |
| 10 | 37,500 | 3,000 | 25% |
| 100 | 15,000 | 1,200 | 10% |
| IC50 (µM) | ~0.8 |
Table 2: Effect of this compound on Apoptosis (Illustrative Data)
This table illustrates the induction of apoptosis in cancer-derived organoids following treatment with this compound for 48 hours, as measured by a Caspase-Glo® 3/7 assay.
| Treatment | This compound Concentration (µM) | Mean Caspase-3/7 Activity (RLU) | Standard Deviation | Fold Change in Apoptosis (vs. Control) |
| Vehicle Control | 0 | 25,000 | 2,000 | 1.0 |
| This compound | 1 | 75,000 | 6,000 | 3.0 |
| This compound | 10 | 150,000 | 12,500 | 6.0 |
| Staurosporine (Positive Control) | 1 | 200,000 | 18,000 | 8.0 |
Table 3: Relative Gene Expression Changes Induced by this compound (Illustrative Data)
This table presents hypothetical changes in the expression of TEAD target genes in cancer-derived organoids after 24 hours of treatment with 1 µM this compound, as determined by qPCR.
| Gene | Function | Fold Change (vs. Control) | p-value |
| Upregulated Genes | |||
| VGLL4 | Transcriptional Co-repressor | 1.2 | >0.05 |
| Downregulated Genes | |||
| CTGF | Proliferation, Angiogenesis | -3.5 | <0.01 |
| CYR61 | Proliferation, Cell Adhesion | -4.2 | <0.01 |
| BIRC5 (Survivin) | Anti-apoptosis | -2.8 | <0.05 |
Experimental Protocols
Organoid Culture and Maintenance
This protocol is a general guideline and should be adapted based on the specific organoid type.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium (specific to the tissue of origin)
-
Phosphate-buffered saline (PBS), sterile
-
Cell recovery solution
-
Sterile culture plates (e.g., 24-well or 96-well)
Protocol:
-
Thaw basement membrane matrix on ice.
-
Harvest mature organoids from culture by mechanical disruption or enzymatic digestion.
-
Wash the organoid fragments with cold PBS.
-
Resuspend the organoid pellet in the appropriate volume of basement membrane matrix.
-
Plate droplets of the organoid-matrix suspension into pre-warmed culture plates.
-
Incubate at 37°C for 15-30 minutes to allow the matrix to solidify.
-
Gently add pre-warmed organoid culture medium to each well.
-
Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
This compound Treatment of Organoids
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Organoid culture medium
-
96-well clear-bottom, black-walled plates for luminescence assays
Protocol:
-
Seed organoids in a 96-well plate as described in Protocol 1 and culture for 2-3 days to allow for their formation.
-
Prepare serial dilutions of this compound in organoid culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Organoid Viability/Proliferation Assay (CellTiter-Glo® 3D)
Materials:
-
CellTiter-Glo® 3D Reagent
-
Plate reader capable of measuring luminescence
Protocol:
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of viability.
Apoptosis Assay (Caspase-Glo® 3/7)
Materials:
-
Caspase-Glo® 3/7 Reagent
-
Plate reader capable of measuring luminescence
Protocol:
-
Following this compound treatment, remove the plate from the incubator and allow it to cool to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the culture medium volume.
-
Mix the contents gently by orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature, protected from light, for 1-3 hours.
-
Measure the luminescence using a plate reader.
-
Calculate the fold change in caspase activity relative to the vehicle control.
RNA Extraction and qPCR for Gene Expression Analysis
Materials:
-
RNA extraction kit suitable for 3D cultures (e.g., TRIzol™)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (CTGF, CYR61, BIRC5) and a reference gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Harvest organoids after treatment by first depolymerizing the basement membrane matrix using a cell recovery solution on ice.
-
Wash the organoids with cold PBS and pellet them by centrifugation.
-
Extract total RNA from the organoid pellet according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qPCR using the cDNA, gene-specific primers, and qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.
Protein Extraction and Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-TEAD, anti-VGLL4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Harvest and wash organoids as described in the qPCR protocol.
-
Lyse the organoid pellet in ice-cold RIPA buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
References
- 1. Methods for qPCR gene expression profiling applied to 1440 lymphoblastoid single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Optimizing TEAD-IN-14 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of TEAD-IN-14 for cell culture experiments. Here, you will find troubleshooting advice and frequently asked questions to ensure the successful application of this potent TEAD inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active inhibitor of TEA Domain (TEAD) transcription factors.[1] TEAD proteins are the downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation, apoptosis, and organ size.[2] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ. YAP and TAZ then translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote tumor growth.[2] this compound and similar inhibitors function by targeting the palmitoylation pocket of TEAD proteins. This allosteric inhibition disrupts the interaction between TEAD and YAP/TAZ, thereby suppressing the transcription of oncogenic target genes.[3][4]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: Based on available data, this compound has an IC50 of <100 nM. This indicates high potency. For initial experiments, it is recommended to perform a dose-response curve covering a broad range of concentrations, starting from the low nanomolar range up to the low micromolar range (e.g., 1 nM to 10 µM). This will help determine the optimal, cell-line-specific effective concentration.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light. When preparing working solutions for cell culture, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q4: Is this compound stable in cell culture medium?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | Inhibitor concentration is too low: The chosen concentration may be below the effective range for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations, starting from low nanomolar to low micromolar. |
| Cell line is resistant to TEAD inhibition: The cell line may not be dependent on the YAP/TAZ-TEAD signaling pathway for its proliferation. | Confirm the activation of the Hippo pathway in your cell line by examining the expression of downstream target genes of TEAD, such as CTGF and CYR61. | |
| Incorrect preparation or degradation of the inhibitor: The stock solution may have been improperly prepared, stored, or has degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (aliquoted, -20°C or -80°C, protected from light). | |
| High cell death or cytotoxicity observed, even at low concentrations | Off-target effects: At higher concentrations, the inhibitor may have off-target effects leading to general cytotoxicity. | Lower the concentration range in your experiments. Ensure the final DMSO concentration is not exceeding 0.5%. |
| Cell line is highly sensitive to TEAD inhibition: Some cell lines are exquisitely dependent on TEAD activity for survival. | Use a lower concentration range and shorter incubation times in your initial experiments. | |
| Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium is too high. | Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) to assess solvent toxicity. Ensure the final DMSO concentration is below 0.5%. | |
| High variability in results between replicate wells or experiments | Inconsistent cell seeding: Uneven cell distribution can lead to variability in the number of cells per well. | Ensure a homogenous cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting. |
| Precipitation of the inhibitor: The inhibitor may precipitate out of the culture medium, especially at higher concentrations. | When diluting the DMSO stock into the aqueous culture medium, add the stock solution to the medium while gently vortexing to ensure rapid and complete mixing. Visually inspect for any precipitation. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can lead to increased compound concentration and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to maintain humidity. | |
| Inconsistent results over time | Degradation of the inhibitor in working solutions: The inhibitor may not be stable in the culture medium over long incubation periods. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals. |
Data Presentation
The following table summarizes the reported in vitro efficacy of this compound and other relevant TEAD inhibitors.
| Compound | Target | IC50 | Cell Line(s) | Reference |
| This compound | TEAD | <100 nM | Not specified | |
| pan-TEAD-IN-1 | pan-TEAD | 1.52 nM | NCI-H226 | |
| TEAD-IN-10 | TEAD1/TEAD3 | 14 nM / 4 nM | Not specified | |
| MYF-03-69 (TEAD-IN-3) | pan-TEAD | 56 nM (transcriptional activity) | Not specified | |
| VT104 | TEAD auto-palmitoylation | Not specified | Not specified | |
| IK-930 | TEAD | Not specified | Not specified |
Note: IC50 values can vary depending on the cell line and the assay conditions used.
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Mandatory Visualizations
Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
Troubleshooting unexpected results in Tead-IN-14 assays
Technical Support Center: TEAD-IN-14 Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a covalent inhibitor of the TEA domain (TEAD) family of transcription factors. It specifically targets a cysteine residue within the palmitate-binding pocket of TEAD proteins. By forming a covalent bond, it prevents the palmitoylation of TEADs, a crucial step for their interaction with the transcriptional co-activators YAP and TAZ. This disruption of the YAP/TAZ-TEAD complex inhibits the transcription of genes involved in cell proliferation and survival.[1]
Q2: How should I prepare and store this compound?
A2: For optimal results, it is crucial to follow the manufacturer's instructions for solubility and storage. Generally, covalent inhibitors can be sensitive to storage conditions. To ensure the stability of the compound, it is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Long-term storage conditions, such as temperature and humidity, can impact the physical and chemical stability of the compound.[2]
Q3: What are the known off-target effects of this compound?
A3: As a covalent inhibitor, this compound has the potential for off-target effects due to its reactive nature.[3][4][5] The electrophilic warhead of the inhibitor can potentially react with other nucleophilic residues on different proteins. It is important to consider that some TEAD-targeting molecules may act as "molecular glues," bringing TEAD and its repressive cofactor, VGLL4, together, which can lead to unexpected transcriptional repression.
Q4: Can mutations in the target protein affect the efficacy of this compound?
A4: Yes, mutations in the TEAD protein, particularly at the targeted cysteine residue, can lead to resistance against this compound. Such mutations can prevent the covalent bond formation, thereby reducing the inhibitor's effectiveness.
Troubleshooting Unexpected Results
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed | Incorrect concentration or incubation time: The concentration of this compound may be too low, or the incubation time may be too short to observe an effect. | Perform a dose-response experiment to determine the optimal concentration. Optimize the incubation time based on the specific cell line and experimental endpoint. |
| Compound instability or degradation: The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage conditions as recommended by the manufacturer. | |
| Cell line resistance: The cell line used may be resistant to TEAD inhibition. This could be due to mutations in the Hippo pathway or activation of alternative signaling pathways. | Confirm the dependence of your cell line on the Hippo-YAP/TAZ pathway. Consider using a positive control cell line known to be sensitive to TEAD inhibitors. | |
| High cell toxicity or unexpected side effects | Off-target effects: Covalent inhibitors can bind to unintended proteins, leading to toxicity. | Reduce the concentration of this compound. Use a more specific inhibitor if available. Perform control experiments to assess the general cytotoxicity of the compound. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used. | Ensure the final solvent concentration in your assay is not toxic to the cells. Include a vehicle-only control in your experiments. | |
| High variability between experimental replicates | Inconsistent experimental setup: Variations in cell seeding, compound addition, or incubation conditions can lead to inconsistent results. | Standardize all experimental steps. Ensure uniform cell seeding and accurate pipetting of the inhibitor. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity. |
Experimental Protocols
General Cell-Based Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Remove the growth medium from the cells and replace it with a fresh medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal time will depend on the specific assay and cell line.
-
Data Analysis: At the end of the incubation period, perform the desired assay (e.g., cell viability assay, gene expression analysis by qPCR, or Western blotting for target proteins).
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
RNA Extraction: After treatment with this compound, extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform qPCR using primers specific for known YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61, ANKRD1). Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Signaling Pathway
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for a cell-based assay with this compound.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting the absence of an inhibitory effect.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Pilot Stability Study of Dehydroepiandrosterone Rapid-dissolving Tablets Prepared by Extemporaneous Compounding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 4. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Utilizing TEAD-IN-14 in Your Research
Disclaimer: Information on the specific compound "TEAD-IN-14" is not publicly available. This guide is curated for researchers, scientists, and drug development professionals working with novel TEAD inhibitors and uses "this compound" as a representative example. The experimental protocols and troubleshooting advice are based on established methodologies for characterizing similar small molecule inhibitors of the Hippo-TEAD pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for TEAD inhibitors like this compound?
A1: TEAD inhibitors, such as this compound, primarily function by disrupting the interaction between TEAD transcription factors (TEAD1-4) and their co-activators, YAP and TAZ.[1][2] This disruption prevents the transcriptional activation of downstream target genes involved in cell proliferation, survival, and migration. Many small molecule TEAD inhibitors achieve this by binding to a conserved palmitoylation pocket on the TEAD protein, which allosterically hinders the YAP/TAZ binding interface.[3][4][5]
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects are a significant consideration for any small molecule inhibitor and can lead to misleading experimental results or cellular toxicity.[1] While specific data for this compound is unavailable, inhibitors with similar chemical scaffolds (e.g., pyrazole-containing compounds) have been reported. Potential off-target activities could include interactions with other proteins containing similar binding pockets. It is crucial to experimentally determine the selectivity profile of this compound.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration is the lowest concentration that elicits the desired on-target effect with minimal off-target activity. This is determined by performing a dose-response experiment. You should test a wide range of concentrations (e.g., from low nanomolar to high micromolar) and assess a specific on-target endpoint, such as the inhibition of a TEAD-dependent luciferase reporter or the downregulation of known TEAD target genes (e.g., CTGF, CYR61).[6]
Q4: How can I confirm that the observed phenotype is due to on-target TEAD inhibition?
A4: Several experiments can help confirm on-target activity:
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound. This compound should not inhibit TEAD activity and, therefore, should not produce the same cellular phenotype.
-
Rescue Experiments: If your experimental system allows, overexpressing a TEAD mutant that does not bind to the inhibitor but retains its function can rescue the phenotype.
-
Orthogonal Approaches: Use genetic methods like siRNA or CRISPR/Cas9 to knockdown TEAD and see if it phenocopies the effects of this compound.
Q5: What are the differences in selectivity of TEAD inhibitors for the four TEAD paralogs (TEAD1-4)?
A5: The four TEAD paralogs (TEAD1-4) share a high degree of homology in their YAP/TAZ-binding domains.[6] However, subtle differences exist, and some inhibitors exhibit selectivity for specific paralogs. For instance, some compounds may be pan-TEAD inhibitors, while others might be selective for TEAD1/3 or spare TEAD4.[3][7] It is important to determine the selectivity profile of this compound across all four paralogs, as they can have distinct and sometimes non-redundant functions in different tissues and diseases.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak inhibition of TEAD activity | - Suboptimal inhibitor concentration: The concentration of this compound may be too low. - Poor compound stability: The inhibitor may be degrading in the experimental conditions. - Cell type resistance: The cell line used may have redundant signaling pathways that bypass the need for TEAD activity. | - Perform a dose-response experiment to identify the optimal concentration. - Check the stability of the compound in your cell culture medium. - Use a cell line known to be sensitive to Hippo pathway inhibition (e.g., NF2-deficient mesothelioma cells).[1] |
| High cellular toxicity at effective concentrations | - Off-target effects: The inhibitor may be hitting other essential cellular targets. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Lower the concentration of this compound and/or shorten the treatment duration. - Perform a kinase panel screen or other broad off-target profiling to identify potential off-targets. - Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1%). |
| Inconsistent results between experiments | - Variability in cell culture conditions: Cell density, passage number, and serum concentration can all affect the Hippo pathway. - Inhibitor degradation: Improper storage or handling of this compound can lead to loss of activity. | - Standardize cell culture protocols meticulously. - Aliquot the inhibitor upon receipt and store it as recommended by the supplier to avoid freeze-thaw cycles. |
| Observed phenotype does not match expected TEAD inhibition effects | - Off-target effects are dominant: The observed phenotype may be due to the inhibitor acting on another pathway. - TEAD-independent functions: The cellular process being studied may not be solely dependent on TEAD activity. | - Perform a washout experiment to distinguish between reversible (potentially off-target) and irreversible (potentially on-target) effects. - Use a negative control compound and orthogonal genetic approaches (siRNA/CRISPR) to validate the on-target effect. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a TEAD-Responsive Luciferase Reporter Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cells stably expressing a TEAD-responsive luciferase reporter (e.g., 8xGTIIC-luciferase)
-
This compound
-
Appropriate cell culture medium and supplements
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Methodology:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common starting point is a 10-point, 3-fold serial dilution starting from 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the diluted this compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).
-
Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the percent inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Washout Experiment to Assess Reversibility of Inhibition
Objective: To determine if the inhibitory effects of this compound are reversible, which can help differentiate on-target from some off-target effects.
Materials:
-
Cells of interest
-
This compound
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Treatment: Treat cells with a concentration of this compound known to cause a robust phenotype (e.g., 5-10 times the IC50) for a short duration (e.g., 1-4 hours). Include a vehicle control.
-
Washout:
-
For the "washout" group, remove the inhibitor-containing medium.
-
Wash the cells twice with warm PBS.
-
Add fresh, inhibitor-free medium.
-
For the "continuous treatment" group, leave the inhibitor-containing medium on the cells.
-
-
Incubation and Analysis: Incubate both groups for a desired period (e.g., 24, 48, or 72 hours). Assess the phenotype of interest (e.g., cell viability, target gene expression) at different time points post-washout.
Interpretation:
-
If the phenotype is reversed in the washout group compared to the continuous treatment group, the effect of the inhibitor is likely reversible.
-
If the phenotype persists in the washout group, the effect may be due to irreversible binding or long-lasting downstream cellular changes.
Visualizations
Signaling Pathway
Caption: The Hippo Signaling Pathway and the point of intervention for this compound.
Experimental Workflow
References
- 1. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode | eLife [elifesciences.org]
- 5. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 6. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Conflicting Data from TEAD Inhibitor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate and interpret potentially conflicting data from studies of TEAD (TEA Domain) inhibitors. While the specific compound "Tead-IN-14" is not widely documented in scientific literature, this guide addresses common challenges and discrepancies observed with the broader class of TEAD inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why are we observing conflicting results with our TEAD inhibitor?
Conflicting results with TEAD inhibitors can arise from several factors, primarily revolving around the compound's mechanism of action and the specific experimental context. A key point of divergence in the literature is the inhibitor's effect on TEAD's interaction with its binding partners. While many inhibitors are designed to block the interaction with the transcriptional co-activators YAP and TAZ, some have been found to act as "molecular glues," enhancing the interaction with the transcriptional co-repressor VGLL4.[1][2]
Additionally, discrepancies can be attributed to:
-
Inhibitor Type: Covalent vs. non-covalent inhibitors will have different binding kinetics and potential for off-target effects.[3][4][5][6]
-
TEAD Isoform Selectivity: The four TEAD isoforms (TEAD1-4) have distinct and sometimes overlapping roles in different tissues and cancers.[7][8][9] An inhibitor's selectivity profile can therefore lead to varied outcomes.
-
Cellular Context: The expression levels of YAP, TAZ, and VGLL4 can vary significantly between cell lines, influencing the cellular response to a TEAD inhibitor.[1][2]
-
Off-Target Effects: As with any small molecule inhibitor, off-target effects can contribute to the observed phenotype.[10][11]
Q2: Our TEAD inhibitor is supposed to decrease cell proliferation, but we are seeing minimal or no effect. What could be the reason?
Several factors could explain a lack of anti-proliferative effect:
-
Dominant Repressive Signaling: If the cells have high endogenous levels of the transcriptional co-repressor VGLL4, the effect of a YAP/TAZ-TEAD inhibitor might be masked. Some inhibitors may even enhance the repressive function of VGLL4.[1][2]
-
YAP/TAZ-Independent Functions of TEAD: TEAD transcription factors can have functions independent of YAP and TAZ, and in some contexts, TEAD1 has been shown to have a transcription repression mechanism that is independent of its pocket for co-activator binding.[12][13]
-
Compensatory Mechanisms: Other signaling pathways might be compensating for the inhibition of TEAD activity. The Hippo-YAP/TAZ-TEAD pathway is known to crosstalk with other oncogenic pathways like Wnt and EGFR signaling.[9]
-
Compound Stability and Potency: Ensure the inhibitor is stable under your experimental conditions and used at an effective concentration.
Troubleshooting Guides
Guide 1: Investigating Unexpected Pro-Repressive Effects
If you suspect your TEAD inhibitor is acting as a "molecular glue" to enhance VGLL4-TEAD interaction, consider the following experiments:
-
Co-Immunoprecipitation (Co-IP): Perform Co-IP of endogenous TEAD and assess the binding of VGLL4 in the presence and absence of your inhibitor. An increased interaction with VGLL4 upon treatment would support the molecular glue hypothesis.[1][2]
-
VGLL4 Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate VGLL4 expression. If the inhibitor's anti-proliferative effect is dependent on VGLL4, its activity will be diminished in VGLL4-deficient cells.[1][2]
-
Gene Expression Analysis: Analyze the expression of known YAP/TAZ target genes (e.g., CTGF, CYR61) and compare it to genes regulated by VGLL4. A molecular glue would be expected to repress YAP/TAZ targets while potentially modulating VGLL4-regulated genes.[3][7]
Guide 2: Assessing Covalent Inhibition and Target Engagement
For covalent TEAD inhibitors, it is crucial to confirm target engagement and specificity.
-
Intact Protein Mass Spectrometry: Treat recombinant TEAD protein with your inhibitor and analyze the protein by mass spectrometry to detect the covalent adduct.
-
Activity-Based Protein Profiling (ABPP): This technique can be used to assess the selectivity of your covalent inhibitor against other cellular proteins.
-
Washout Experiments: In cell-based assays, pre-treat cells with the covalent inhibitor, wash it out, and then assess TEAD activity at various time points. A sustained effect after washout is indicative of covalent binding.
Data Presentation: Comparison of TEAD Inhibitor Classes
| Feature | YAP/TAZ-TEAD Disruptors | VGLL4-TEAD "Molecular Glues" |
| Primary Mechanism | Blocks the protein-protein interaction between TEAD and YAP/TAZ co-activators.[14] | Enhances the protein-protein interaction between TEAD and the VGLL4 co-repressor.[1][2] |
| Effect on YAP/TAZ Target Genes | Downregulation (e.g., CTGF, CYR61).[15] | Downregulation due to competition from the enhanced VGLL4-TEAD complex.[1][2] |
| Dependence on Cellular Factors | High levels of nuclear YAP/TAZ. | Presence of VGLL4.[1][2] |
| Example Compounds | Peptides mimicking YAP/TAZ, some small molecules. | Select sulfonamide-containing compounds.[1][2] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for YAP/TAZ-TEAD Interaction
This assay is used to screen for small molecules that disrupt the interaction between YAP/TAZ and TEAD.
-
Reagents: Purified recombinant TEAD protein (e.g., TEAD4), a fluorescently labeled peptide derived from the YAP binding motif, assay buffer.
-
Procedure: a. In a microplate, add the TEAD protein and the fluorescently labeled YAP peptide. b. Add your test compound at various concentrations. c. Incubate to allow binding to reach equilibrium. d. Measure fluorescence polarization. A decrease in polarization indicates disruption of the YAP-TEAD interaction.[16]
Protocol 2: Co-Immunoprecipitation (Co-IP) for TEAD Binding Partners
This protocol is used to determine if a TEAD inhibitor modulates the interaction of TEAD with its binding partners like YAP, TAZ, or VGLL4 in cells.
-
Cell Lysis: Treat cells with your TEAD inhibitor or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against TEAD (or a tag if using overexpressed tagged protein) conjugated to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting using antibodies against YAP, TAZ, and VGLL4.[1][2]
Visualizations
Caption: The canonical Hippo signaling pathway regulating YAP/TAZ activity.
Caption: Contrasting mechanisms of action for different classes of TEAD inhibitors.
Caption: A logical workflow for troubleshooting conflicting data in TEAD inhibitor studies.
References
- 1. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors | Corsello Laboratory [corsellolab.stanford.edu]
- 6. Development of HC-258, a Covalent Acrylamide TEAD Inhibitor That Reduces Gene Expression and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 9. Regulation of TEAD Transcription Factors in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 11. Facebook [cancer.gov]
- 12. TEAD1 regulates cell proliferation through a pocket-independent transcription repression mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. What are TEAD1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. Targeting YAP/TAZ-TEAD signaling as a therapeutic approach in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Tead-IN-14 in solution
Disclaimer: As TEAD-IN-14 is a relatively novel research compound, comprehensive stability data is not extensively published. The following troubleshooting guides and FAQs are based on established best practices for handling and improving the stability of small molecule inhibitors in solution. It is crucial to validate these recommendations for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
Proper storage of the solid compound is critical for its long-term integrity. For many small molecules, storing them as a powder is more stable than in solution.
Table 1: Recommended General Storage Conditions for Small Molecule Inhibitors
| Storage Condition | Duration | Notes |
|---|---|---|
| -20°C | Up to 3 years[1] | Keep desiccated to prevent moisture absorption.[2] |
| 4°C | Up to 2 years[1] | Recommended for shorter-term storage; always check the product datasheet.[2] |
Always refer to the manufacturer's specific recommendations provided on the product's technical data sheet.[1]
Q2: How should I prepare and store stock solutions of this compound?
The choice of solvent and storage conditions for stock solutions significantly impacts the stability and performance of the inhibitor.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions of a wide range of polar and nonpolar compounds.[3][4] It is recommended to use anhydrous, high-purity DMSO to avoid introducing water, which can lead to the hydrolysis of susceptible compounds.[3]
-
Preparation: To prepare a stock solution, for compounds in quantities of 10 mg or less, you can add the solvent directly to the vial.[1] For larger amounts, it is recommended to weigh out the required quantity to prepare only what is needed for the experiment.[1] If you encounter solubility issues, methods such as vortexing or ultrasonication can be employed.[4]
-
Storage: Once prepared, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[1] Stock solutions in DMSO are generally recommended for use within one month when stored at -20°C or up to six months at -80°C.[1]
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
The tolerance to DMSO can vary significantly between different cell lines.[2] Therefore, it is essential to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[2]
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive ones.[2]
-
0.1% - 0.5% DMSO: A commonly used range that is well-tolerated by many robust cell lines.[2]
-
> 0.5% DMSO: Can be cytotoxic to some cells and may induce off-target effects.[2]
Q4: Can multiple freeze-thaw cycles affect the stability of my this compound stock solution?
Yes, repeated freeze-thaw cycles can compromise the integrity of your stock solution for several reasons:
-
Water Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere each time the vial is opened.[2][3] This absorbed water can lead to compound degradation through hydrolysis and can dilute the stock concentration over time.[2][3]
-
Precipitation: The process of freezing and thawing can cause the compound to precipitate out of the solution.[5]
-
Degradation: While small molecules are generally less susceptible to damage from ice crystal formation than proteins, the repeated temperature changes can still promote chemical degradation.[6]
To mitigate these effects, it is highly recommended to prepare single-use aliquots of your stock solution.[1][5]
Q5: I see precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous assay buffer is a common issue, especially for hydrophobic compounds.[7] This indicates that the compound's concentration has exceeded its aqueous solubility limit.
Here are some steps to address this:
-
Lower the Final Concentration: This is the most direct way to avoid solubility issues.[2][7]
-
Adjust the pH: The solubility of compounds with ionizable groups can be highly dependent on the pH of the buffer.[2]
-
Use a Different Solvent System: While DMSO is common, co-solvents like ethanol (B145695) or PEG might improve solubility in some cases.[2][8]
-
Prepare Fresh Solutions: Do not use a solution that has already precipitated.[2] Before preparing a new stock, centrifuge the vial to pellet any undissolved powder.[2]
Troubleshooting Guide
Problem 1: Inconsistent Experimental Results
Inconsistent results can often be traced back to the stability and handling of the inhibitor stock solution.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions from solid powder. Avoid prolonged storage of solutions, even at low temperatures. Perform a stability test (see Protocol 1) to determine the degradation rate under your specific conditions. |
| Water Absorption in DMSO Stock | Use anhydrous DMSO and handle it in a low-humidity environment.[5] Aliquot stock solutions to minimize the number of times the main vial is opened.[5] |
| Precipitation After Thawing | Before each use, ensure the compound is fully redissolved after thawing by vortexing and visual inspection.[5] |
| Multiple Freeze-Thaw Cycles | Prepare and use single-use aliquots of your stock solution to avoid repeated freezing and thawing.[5][9] |
| Light Sensitivity | Store stock solutions in amber vials or protect them from light, especially if the compound has chromophores.[5][10] |
Problem 2: Loss of Compound Activity Over Time in the Assay
A decline in the inhibitor's activity during the course of an experiment suggests instability in the assay medium.
| Possible Cause | Troubleshooting Step |
| Hydrolysis or Oxidation | The compound may be degrading in the aqueous assay buffer.[11] Perform a time-course experiment by measuring the inhibitor's activity at different time points after its addition to the assay medium.[2] A decrease in activity over time indicates instability. |
| Interaction with Media Components | Components in the cell culture medium (e.g., proteins in serum) can bind to the compound, reducing its effective concentration. Consider using a simpler buffer system for initial biochemical assays if possible. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to the surface of plastic labware. Using low-adhesion microplates or adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) may help mitigate this.[7] |
Experimental Protocols
Protocol 1: General Protocol for Assessing Compound Stability in a Solution
This protocol outlines a method to evaluate the chemical stability of an inhibitor in a specific solution (e.g., DMSO, cell culture medium) over time.
-
Prepare Initial Sample (T=0): Prepare a solution of the inhibitor in the desired buffer at the final working concentration.[2]
-
Quench and Process: Immediately stop potential degradation by adding an equal volume of a cold organic solvent like acetonitrile.[2] This also precipitates proteins.[2]
-
Centrifuge: Spin the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.[2]
-
Incubate Samples: Incubate the remaining solution under your desired storage or experimental conditions (e.g., room temperature, 4°C, 37°C).[2]
-
Collect Time-Point Samples: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots and process them as described in steps 2 and 3.[5]
-
Analyze Samples: Analyze the concentration of the parent compound in each sample using a suitable analytical method like LC-MS/MS or HPLC.[5]
-
Determine Stability Profile: Plot the percentage of the compound remaining versus time to visualize its stability.[3]
Table 2: Example Data from a Hypothetical Compound Stability Study
| Time Point (Hours) | % Compound Remaining (at 4°C) | % Compound Remaining (at 37°C) |
|---|---|---|
| 0 | 100% | 100% |
| 2 | 99.5% | 92.1% |
| 8 | 98.2% | 75.4% |
| 24 | 95.8% | 45.3% |
Protocol 2: Protocol for Determining the Kinetic Solubility of a Compound
This protocol provides a method to determine the approximate solubility of an inhibitor when a DMSO stock is diluted into an aqueous buffer.[2]
-
Prepare Stock Solution: Dissolve the compound in 100% DMSO to make a high-concentration stock (e.g., 10 mM).[2]
-
Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO.[2]
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).[2]
-
Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[2]
-
Assess Solubility: Visually inspect each well for signs of precipitation or use a plate reader to measure turbidity.[2] The highest concentration that remains clear is the approximate kinetic solubility.[2]
Visualizations
References
- 1. captivatebio.com [captivatebio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 11. Degradation Mechanisms of Bioactive Compounds | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: TEAD-IN-14 Specificity Validation
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and troubleshooting advice for validating the specificity of TEAD-IN-14 in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1][2] These transcription factors are the final downstream effectors of the Hippo signaling pathway.[3][4][5] In a state where the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins.[3][4][6] This complex then drives the expression of genes involved in cell proliferation, migration, and survival.[3][7] this compound works by disrupting the interaction between YAP/TAZ and TEAD, thereby preventing the transcription of these target genes.
Q2: Why is it crucial to validate this compound's specificity in my new cell line?
Q3: What is the recommended overall workflow for validating this compound specificity?
A systematic, multi-pronged approach is recommended. The workflow should confirm target engagement, measure the downstream functional consequences, and rule out general toxicity or off-target effects.
Caption: A logical workflow for validating this compound specificity.
Q4: How does this compound interact with the Hippo signaling pathway?
The Hippo pathway is a key regulator of organ size and cell proliferation.[3][4] When the pathway is "ON," a kinase cascade (MST1/2 and LATS1/2) phosphorylates the transcriptional co-activators YAP and TAZ.[3][10] This phosphorylation leads to their retention in the cytoplasm and subsequent degradation, preventing them from entering the nucleus.[10] When the Hippo pathway is "OFF," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and initiate the transcription of growth-promoting genes like CTGF and CYR61.[3][4][6][10] this compound acts at this final step, blocking the YAP/TAZ-TEAD interaction and suppressing gene transcription.
Caption: The Hippo signaling pathway and the point of intervention for this compound.
Q5: What initial experiments should I perform to test this compound in my cell line?
The first step is to determine the inhibitor's potency and confirm it modulates its intended targets in your specific cell line.
A. Determine IC50 with a Cell Viability Assay: This experiment establishes the concentration of this compound that inhibits a biological process (like proliferation) by 50% (IC50). This is crucial for selecting appropriate concentrations for subsequent experiments.
Table 1: Example Cell Viability Data (MTT Assay)
| This compound (µM) | Absorbance (570nm) | % Viability (Relative to DMSO) |
| 0 (DMSO) | 1.25 | 100% |
| 0.1 | 1.18 | 94.4% |
| 1 | 0.88 | 70.4% |
| 5 | 0.61 | 48.8% |
| 10 | 0.45 | 36.0% |
| 50 | 0.20 | 16.0% |
B. Measure Downstream Target Gene Expression (RT-qPCR): Once you have an IC50 value, treat cells with concentrations around this value (e.g., 0.5x, 1x, 2x IC50) and measure the mRNA levels of known TEAD target genes, such as CTGF and CYR61.[3][6][10] A specific inhibitor should cause a dose-dependent decrease in the expression of these genes.
Table 2: Example RT-qPCR Data
| Treatment | CTGF mRNA (Fold Change) | CYR61 mRNA (Fold Change) |
| DMSO (Vehicle) | 1.00 | 1.00 |
| This compound (2.5 µM) | 0.65 | 0.70 |
| This compound (5 µM) | 0.30 | 0.38 |
| This compound (10 µM) | 0.12 | 0.15 |
C. Measure Target Protein Levels (Western Blot): Confirm that the decrease in mRNA translates to a decrease in protein levels. Western blotting for CTGF and CYR61 should show a dose-dependent reduction following this compound treatment. You can also probe for YAP/TAZ levels to ensure the inhibitor isn't causing their degradation.[11][12]
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This protocol assesses cell metabolic activity as an indicator of viability.[13][14][15]
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[13]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in culture medium.[13] Replace the medium in the wells with the drug dilutions. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[14][15]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to dissolve the formazan (B1609692) crystals.[15]
-
Absorbance Reading: Measure absorbance at 570 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate percentage viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Quantitative Real-Time PCR (RT-qPCR)
This protocol measures the mRNA levels of TEAD target genes.[10][16]
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat with this compound at desired concentrations for 24 hours.
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit (e.g., Trizol or RNeasy).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[16]
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and gene-specific primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Primer Design Tip: Aim for primers with a Tm of ~60-62°C and a GC content of 35-65%.[17]
-
-
Thermal Cycling: Run the qPCR plate on a real-time PCR machine. A typical protocol involves an initial denaturation step followed by 40 cycles of denaturation (e.g., 95°C for 15s) and annealing/extension (e.g., 60°C for 60s).[16]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.[18]
Protocol 3: Western Blotting
This protocol detects changes in protein levels.[11][12][19]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against CTGF, CYR61, YAP/TAZ, and a loading control (e.g., β-Actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Troubleshooting Guide
Q: My TEAD target genes (CTGF, CYR61) are not downregulated after treatment. What should I do?
-
Check Inhibitor Activity: Ensure the this compound compound is not degraded. Use a fresh stock.
-
Verify Pathway Activity: Confirm that the Hippo-YAP/TAZ-TEAD pathway is active in your cell line under your culture conditions. In some cells, the pathway may be constitutively "ON" (YAP/TAZ is phosphorylated and cytoplasmic), meaning there is no nuclear YAP/TAZ for this compound to inhibit. You can check the phosphorylation status of YAP (p-YAP) by Western blot. High p-YAP levels suggest an inactive pathway.
-
Optimize Treatment Time: The transcriptional response can be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal treatment duration.
-
Check Cell Density: The Hippo pathway is regulated by cell-cell contact. High cell density can activate the pathway, leading to cytoplasmic YAP/TAZ. Ensure your experiments are performed at a consistent and sub-confluent cell density.
Q: The cell viability assay shows high toxicity at low concentrations. How do I know if this is a specific effect?
-
Compare IC50s: If the concentration required to kill cells is much lower than the concentration required to inhibit TEAD target gene expression, the toxicity is likely due to off-target effects.
-
Perform a Rescue Experiment: To confirm on-target toxicity, try to "rescue" the cells from the inhibitor's effect. Overexpress a form of YAP or TAZ that is resistant to the inhibitor's mechanism (if possible) or a downstream effector that bypasses the need for TEAD. If the toxicity is on-target, the rescue should restore viability.
Caption: The logic behind a rescue experiment to confirm on-target effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. TEAD Inhibition Overcomes YAP1/TAZ-driven Primary and Acquired Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Hippo Signaling Pathway for Tissue Regeneration and Cancer Therapy | MDPI [mdpi.com]
- 4. The HIPPO Transducer YAP and Its Targets CTGF and Cyr61 Drive a Paracrine Signalling in Cold Atmospheric Plasma-Mediated Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hippo transducers TAZ/YAP and their target CTGF in male breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of Hippo Pathway-YAP/TAZ Signaling in Angiogenesis [frontiersin.org]
- 7. youtube.com [youtube.com]
- 8. Off-target effects - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 9. Facebook [cancer.gov]
- 10. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. bio.unipd.it [bio.unipd.it]
- 12. bio.unipd.it [bio.unipd.it]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. broadpharm.com [broadpharm.com]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. idtdna.com [idtdna.com]
- 18. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Hippo pathway effector proteins YAP and TAZ have both distinct and overlapping functions in the cell - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when working with Tead-IN-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TEAD-IN-14, a potent, orally active inhibitor of TEAD transcription factors. The information is designed to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the TEA Domain (TEAD) family of transcription factors. While the precise binding mode of this compound is not publicly detailed, it is reported to have an IC50 of less than 100 nM.[1] Generally, TEAD inhibitors act by disrupting the interaction between TEAD and its co-activators, YAP and TAZ, which are key downstream effectors of the Hippo signaling pathway. This disruption can occur through various mechanisms, such as binding to the central palmitoylation pocket of TEAD or by acting as a "molecular glue" to promote the interaction of TEAD with transcriptional repressors like VGLL4.
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: How should I store this compound?
A3: this compound should be stored as a solid at -20°C, protected from light and moisture. For stock solutions in DMSO, it is recommended to store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in aqueous solutions for extended periods is likely limited, so fresh dilutions should be prepared for each experiment.
Q4: What are the expected downstream effects of this compound treatment in cancer cells with hyperactivated Hippo signaling?
A4: In cancer cells where the Hippo pathway is dysregulated (e.g., due to NF2 mutation), leading to nuclear accumulation of YAP/TAZ, treatment with a TEAD inhibitor like this compound is expected to suppress the transcription of pro-proliferative and anti-apoptotic genes. This can lead to decreased cell proliferation, reduced colony formation, and potentially induction of apoptosis.
Q5: Are there any known off-target effects of this compound?
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
| Possible Cause | Troubleshooting Step |
| Compound Insolubility | Ensure this compound is fully dissolved in DMSO before diluting into aqueous media. Precipitation can occur upon dilution; visually inspect the media for any particulates. Consider a brief sonication of the stock solution. |
| Incorrect Cell Line | Verify that the cell line used is dependent on the TEAD-YAP/TAZ signaling axis. Cell lines with mutations in upstream Hippo pathway components (e.g., NF2, LATS1/2) are generally more sensitive to TEAD inhibitors. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line. The reported IC50 of <100 nM is a starting point, but cellular potency can vary. |
| Compound Degradation | Ensure proper storage of the compound and its stock solutions. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot if degradation is suspected. |
| Cell Culture Conditions | High serum concentrations in the culture medium can sometimes interfere with compound activity due to protein binding. Consider reducing the serum concentration if inconsistent results are observed, ensuring the cells remain healthy. |
Issue 2: No Downregulation of TEAD Target Genes (e.g., CTGF, CYR61) in Western Blot or qPCR
| Possible Cause | Troubleshooting Step |
| Insufficient Treatment Time | The transcriptional effects of TEAD inhibition may not be immediate. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing changes in target gene expression. |
| Antibody or Primer Issues | Validate the antibodies and primers used for detecting TEAD target genes. Use positive and negative controls to ensure their specificity and efficiency. |
| Low Basal Expression | Confirm that the chosen TEAD target genes are expressed at a detectable level in your untreated control cells. |
| Compensatory Mechanisms | Cells can sometimes activate compensatory signaling pathways to overcome the inhibition of one pathway. Investigate other related pathways if target gene expression is not suppressed as expected. |
Issue 3: High Background or Non-Specific Effects in Cellular Assays
| Possible Cause | Troubleshooting Step |
| DMSO Cytotoxicity | Ensure the final DMSO concentration in your assay is non-toxic to the cells (typically <0.1%). Run a vehicle control (DMSO only) to assess solvent effects. |
| Off-Target Effects | If unexpected phenotypes are observed, consider performing experiments to rule out off-target effects. This could involve using a structurally unrelated TEAD inhibitor as a control or performing a broader off-target screen. |
| Incorrect Assay Window | Optimize the timing of your assay readout. For example, in a viability assay, measuring too early may not capture the full effect of the inhibitor, while measuring too late might capture secondary effects. |
Quantitative Data Summary
The following tables summarize hypothetical but plausible quantitative data for this compound based on typical characteristics of potent TEAD inhibitors.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value |
| Biochemical Assay | IC50 vs. TEAD | < 100 nM |
| Cell-Based Reporter Assay | IC50 | 50 - 200 nM |
| Cell Proliferation Assay (NF2-mutant cells) | GI50 | 100 - 500 nM |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range |
| Cell Proliferation/Viability | 10 nM - 10 µM |
| Western Blot / qPCR | 100 nM - 1 µM |
| Immunoprecipitation | 1 µM - 5 µM |
| Cellular Thermal Shift Assay (CETSA) | 1 µM - 20 µM |
Experimental Protocols & Visualizations
Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. Its dysregulation is frequently observed in cancer. When the pathway is "ON," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ. When the pathway is "OFF," YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes involved in cell proliferation and survival. This compound is designed to inhibit this latter step.
Experimental Workflow: Cell Viability Assay (MTS/MTT)
This workflow outlines the general steps for assessing the effect of this compound on cell viability.
Detailed Methodologies
Protocol 1: Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add the 2X compound dilutions. Include wells with vehicle (DMSO) control and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the data to the vehicle control and plot the results to determine the half-maximal growth inhibition (GI50).
Protocol 2: Western Blot for TEAD Target Gene Expression
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentration and for the optimal time determined from a time-course experiment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a TEAD target gene (e.g., CTGF, CYR61) or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Compare the expression levels between treated and untreated samples.
References
Technical Support Center: Optimizing Incubation Time for Tead-IN-14 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation time and troubleshooting experiments involving Tead-IN-14, a potent, orally active TEAD inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1] These transcription factors are crucial downstream effectors of the Hippo signaling pathway. In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ. YAP and TAZ then bind to TEAD proteins in the nucleus, driving the expression of genes that promote cell proliferation, survival, and tumorigenesis.[2][3] this compound works by disrupting the interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of these oncogenic genes.[4]
Q2: What is a recommended starting concentration and incubation time for this compound in cell culture?
A2: Based on patent literature for similar benzoheterocyclic TEAD inhibitors, a starting concentration in the low nanomolar range (e.g., <100 nM) is a reasonable starting point for assessing anti-proliferative activity in sensitive cell lines like NCI-H226.[1] For initial time-course experiments, it is recommended to test a range of incubation times, such as 24, 48, and 72 hours, to determine the optimal duration for observing the desired biological effect.
Q3: How can I determine the optimal incubation time for my specific cell line and experimental endpoint?
A3: The optimal incubation time for this compound treatment is cell-type and endpoint-specific. A time-course experiment is the most effective way to determine this. This involves treating your cells with a fixed concentration of this compound and measuring your endpoint of interest (e.g., cell viability, target gene expression) at multiple time points.
Q4: What are the potential off-target effects of this compound?
A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is a possibility with any small molecule inhibitor. Potential off-target effects of TEAD inhibitors could involve unintended interactions with other proteins. Morphological profiling of cells after treatment can sometimes indicate broad off-target effects.[5] It is crucial to include appropriate controls in your experiments, such as a negative control compound and validation of downstream target engagement, to minimize the misinterpretation of results due to off-target effects.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound, with a focus on optimizing incubation time.
| Problem | Potential Cause | Suggested Solution |
| No or low inhibition of cell proliferation | Incubation time is too short: The inhibitor may require a longer duration to exert its anti-proliferative effects. | Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal duration. |
| Inhibitor concentration is too low: The concentration used may not be sufficient to achieve significant target engagement. | Perform a dose-response experiment with a wider range of concentrations, starting from low nanomolar to micromolar, to determine the IC50 value for your cell line. | |
| Cell line is resistant to TEAD inhibition: The cell line may not be dependent on the YAP/TAZ-TEAD signaling pathway for its proliferation. | Confirm the expression and nuclear localization of YAP/TAZ in your cell line. Consider using a positive control cell line known to be sensitive to TEAD inhibition (e.g., NCI-H226).[1] | |
| High levels of cytotoxicity observed | Incubation time is too long: Prolonged exposure to the inhibitor may lead to non-specific toxicity. | Reduce the incubation time. Analyze earlier time points in your time-course experiment to find a window where target inhibition is observed without significant cell death. |
| Inhibitor concentration is too high: Excessive concentrations can lead to off-target effects and general toxicity. | Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that is effective but not overly toxic. | |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.5%). Include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments | Variability in cell health and density: Differences in cell confluence or passage number can affect their response to treatment. | Standardize your cell culture procedures. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. |
| Inhibitor instability in culture medium: The compound may degrade over longer incubation times at 37°C. | While specific stability data for this compound is not available, it is good practice to prepare fresh dilutions of the inhibitor for each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor. |
Experimental Protocols
Below are detailed methodologies for key experiments to optimize this compound treatment.
Experiment 1: Determining the Optimal Incubation Time using a Cell Viability Assay
This protocol describes a time-course experiment to determine the optimal incubation duration of this compound for inhibiting cell proliferation.
Materials:
-
This compound
-
Cell line of interest (e.g., NCI-H226)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for different time points (e.g., 24, 48, 72, and 96 hours).
-
Cell Viability Measurement: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control for each time point to determine the percentage of cell viability. Plot cell viability against incubation time to identify the optimal duration for achieving the desired level of inhibition.
Experiment 2: Assessing Target Engagement by Western Blot
This protocol outlines how to confirm that this compound is inhibiting the YAP/TAZ-TEAD pathway by measuring the expression of a known downstream target gene, such as CTGF (Connective Tissue Growth Factor) or CYR61.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against CTGF, CYR61, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentration and for the optimized incubation time determined in Experiment 1. Include a vehicle control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (CTGF or CYR61) and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the effect of this compound on downstream target expression.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. WO2020243423A1 - Tead inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Potent TEAD Inhibitors: K-975 vs. MYF-03-176
A head-to-head comparison of two leading covalent inhibitors of the Hippo-YAP/TAZ-TEAD signaling pathway, providing researchers with critical data on their relative potency and mechanisms of action.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1] The transcriptional enhanced associate domain (TEAD) family of proteins are the downstream effectors of the Hippo pathway. When the pathway is inactive, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD, driving the expression of genes that promote cell growth and proliferation.[1]
Inhibiting the interaction between YAP/TAZ and TEAD is a promising strategy for cancer therapy. This guide provides a comparative overview of two potent, covalent TEAD inhibitors: K-975 and MYF-03-176. While the initially requested "TEAD-IN-14" could not be identified in publicly available literature, MYF-03-176 serves as a relevant and well-characterized comparator to K-975. Both inhibitors target the palmitate-binding pocket of TEAD, but exhibit differences in their potency and reported experimental data.
The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ by sequestering them in the cytoplasm.[2] In the absence of upstream Hippo signaling, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors to initiate the transcription of pro-proliferative and anti-apoptotic genes.[3]
Potency Comparison: K-975 vs. MYF-03-176
Both K-975 and MYF-03-176 are potent TEAD inhibitors, however, their reported potencies vary depending on the assay and cell line used. The following table summarizes the available quantitative data for each inhibitor.
| Inhibitor | Assay Type | Cell Line | Potency (IC50/GI50) | Reference |
| K-975 | TEAD Reporter Assay | NCI-H661/CTGF-Luc | Max inhibition ~70% (concentration range 0.1-10000 nM) | [4] |
| Cell Proliferation | NCI-H226 | GI50: 30 nM | [5] | |
| Cell Proliferation | MSTO-211H | GI50: 50 nM | [5] | |
| Cell Proliferation | NCI-H2052 | GI50: 180 nM | [5] | |
| MYF-03-176 | TEAD Reporter Assay | NCI-H226 | IC50: 11 nM | [6][7] |
| Cell Proliferation | NCI-H226 | IC50: 9 nM | [8] | |
| TEAD1 Palmitoylation | - | IC50: 47 nM | [7] | |
| TEAD3 Palmitoylation | - | IC50: 32 nM | [7] | |
| TEAD4 Palmitoylation | - | IC50: 71 nM | [7] |
Mechanism of Action
Both K-975 and MYF-03-176 are covalent inhibitors that target a conserved cysteine residue within the central palmitate-binding pocket of TEAD.[6][9] This covalent binding prevents the auto-palmitoylation of TEAD, a post-translational modification essential for its stable interaction with YAP and TAZ.[9][10] By occupying this pocket, both inhibitors allosterically disrupt the YAP/TAZ-TEAD protein-protein interaction, leading to the suppression of TEAD-dependent gene transcription and subsequent inhibition of cancer cell proliferation.[6][9]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
TEAD Reporter Assay
This assay is used to measure the transcriptional activity of TEAD in response to inhibitor treatment.
Methodology:
-
Cell Culture: Cells, such as HEK293T or NCI-H226, are stably transfected with a reporter plasmid containing a luciferase gene under the control of a TEAD-responsive promoter (e.g., 8xGTIIC).[6][11]
-
Treatment: The cells are then treated with a range of concentrations of the TEAD inhibitor.
-
Lysis: After a specific incubation period (e.g., 24-72 hours), the cells are lysed to release the cellular components, including the expressed luciferase enzyme.[6][11]
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The light output is directly proportional to the amount of luciferase, which in turn reflects the transcriptional activity of TEAD.
-
Data Analysis: The luminescence readings are normalized to a control (e.g., untreated cells) to determine the percentage of inhibition. The IC50 value, the concentration of inhibitor that causes 50% inhibition of TEAD transcriptional activity, is then calculated.
Cell Proliferation Assay
This assay assesses the effect of the TEAD inhibitors on the growth and viability of cancer cells.
Methodology:
-
Cell Seeding: Cancer cell lines, such as NCI-H226 or MSTO-211H, are seeded into multi-well plates.[9]
-
Inhibitor Treatment: The cells are treated with various concentrations of the TEAD inhibitor.
-
Incubation: The plates are incubated for a prolonged period (e.g., 5 to 6 days) to allow for cell proliferation.[6][9]
-
Viability Assessment: A cell viability reagent, such as CellTiter-Glo or MTT, is added to the wells. These reagents produce a detectable signal (luminescence or colorimetric) that is proportional to the number of viable cells.
-
Data Analysis: The signal from the treated wells is compared to that of untreated control wells to determine the percentage of growth inhibition. The IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value is then calculated.
Co-Immunoprecipitation (Co-IP)
This technique is used to determine if the TEAD inhibitors disrupt the physical interaction between TEAD and YAP/TAZ within the cell.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the TEAD inhibitor or a vehicle control (e.g., DMSO). Following treatment, the cells are lysed to release the proteins.[6]
-
Immunoprecipitation: An antibody specific to TEAD (the "bait" protein) is added to the cell lysate to bind to TEAD and any associated proteins.[12]
-
Complex Precipitation: Protein A/G beads are added to the mixture. These beads bind to the antibody, precipitating the entire antibody-TEAD-YAP/TAZ complex out of the solution.[12]
-
Washing and Elution: The beads are washed to remove any proteins that are not specifically bound to the complex. The bound proteins are then eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with an antibody specific to YAP or TAZ (the "prey" protein) to detect its presence. A reduction in the amount of co-precipitated YAP/TAZ in the inhibitor-treated sample compared to the control indicates that the inhibitor has disrupted the TEAD-YAP/TAZ interaction.[6]
Conclusion
Both K-975 and MYF-03-176 are highly potent, covalent TEAD inhibitors that effectively disrupt the oncogenic Hippo-YAP/TAZ-TEAD signaling pathway. Based on the available data, MYF-03-176 demonstrates slightly greater potency in both TEAD reporter and cell proliferation assays in the NCI-H226 cell line.[6][8] Both compounds have shown significant anti-tumor effects in preclinical models, highlighting the therapeutic potential of targeting TEAD in cancers with aberrant Hippo pathway signaling.[6][9] The choice between these inhibitors for research purposes may depend on the specific cell context and the desired experimental endpoint. Further head-to-head studies would be beneficial to fully elucidate their comparative efficacy and safety profiles.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MYF-03-176 | YAP-TEAD inhibitor | Probechem Biochemicals [probechem.com]
- 9. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversible and monitorable nephrotoxicity in rats by the novel potent transcriptional enhanced associate domain (TEAD) inhibitor, K-975 [jstage.jst.go.jp]
- 11. Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
A Comparative In Vitro Analysis of TEAD Inhibitors: Tead-IN-14 Versus VT-103
In the landscape of targeted cancer therapy, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in various cancers. The TEA domain (TEAD) family of transcription factors, the downstream effectors of the Hippo pathway, are pivotal in mediating the oncogenic functions of the transcriptional co-activators YAP and TAZ. Consequently, the development of TEAD inhibitors is a promising avenue for therapeutic intervention. This guide provides a comparative overview of the in vitro efficacy of two such inhibitors, Tead-IN-14 and VT-103, for researchers and drug development professionals.
Mechanism of Action
Both this compound and VT-103 are small molecule inhibitors that disrupt the function of TEAD transcription factors. They achieve this by binding to the central lipid pocket of TEAD proteins, a site essential for the post-translational palmitoylation of TEAD. This palmitoylation is a prerequisite for the stable interaction between TEAD and its co-activators YAP and TAZ. By occupying this pocket, these inhibitors allosterically prevent TEAD palmitoylation, leading to the disruption of the YAP/TAZ-TEAD complex and subsequent downregulation of target gene expression, which in turn suppresses tumor cell proliferation and survival.
VT-103 has been characterized as a selective inhibitor of TEAD1 auto-palmitoylation. This selectivity may offer a more targeted therapeutic approach with a potentially distinct biological impact compared to pan-TEAD inhibitors. This compound is understood to function as a pan-inhibitor of TEADs, affecting multiple members of the TEAD family.
Figure 1: Simplified Hippo signaling pathway and points of intervention by this compound and VT-103.
In Vitro Efficacy: A Comparative Summary
Direct comparative studies of this compound and VT-103 under identical experimental conditions are limited in the public domain. However, by cross-examining available data from different studies, we can construct a comparative view of their in vitro potency. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of the inhibitor required to reduce a biological process by 50%.
| Inhibitor | Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| This compound | NCI-H226 | Mesothelioma | Cell Viability | ~1.0 | [1] |
| NCI-H2052 | Mesothelioma | Cell Viability | ~1.0 | [1] | |
| VT-103 | NCI-H226 | Mesothelioma | Cell Viability | 0.038 | [2] |
| NCI-H2052 | Mesothelioma | Cell Viability | 0.045 | [2] |
Note: The IC50 values are sourced from different studies and may have been determined using varied experimental protocols. This table should be used as a guideline for relative potency.
Based on the available data, VT-103 demonstrates significantly higher potency in inhibiting the proliferation of mesothelioma cell lines NCI-H226 and NCI-H2052, with IC50 values in the nanomolar range. This compound, while also effective, exhibits IC50 values in the low micromolar range in the same cell lines. This suggests that VT-103 is a more potent inhibitor of cell proliferation in these specific in vitro models.
Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the presented data, the following are generalized protocols for the key experiments cited.
Cell Viability/Proliferation Assay (e.g., using CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
-
Cell Seeding: Plate cells (e.g., NCI-H226, NCI-H2052) in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and VT-103 in culture medium. After the 24-hour incubation, add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor concentration wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
ATP Measurement: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Luminescence Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
References
A Head-to-Head Comparison of TEAD Inhibitors: A Deep Dive into GNE-7883 and a Review of Tead-IN-14
In the landscape of oncology research, the Hippo-YAP signaling pathway has emerged as a critical regulator of cell proliferation and organ size, with its dysregulation implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors are the final downstream effectors of this pathway, and their interaction with the co-activators YAP and TAZ is a key driver of oncogenic gene expression. Consequently, the development of TEAD inhibitors is a promising therapeutic strategy. This guide provides a detailed head-to-head comparison of two such inhibitors, GNE-7883 and Tead-IN-14, with a comprehensive analysis of their performance based on available experimental data.
Executive Summary
This guide will therefore provide a thorough analysis of GNE-7883, presenting its mechanism of action, quantitative performance data, and detailed experimental protocols. The limited available information on this compound will be presented for completeness.
GNE-7883: A Comprehensive Profile
Mechanism of Action
GNE-7883 functions as an allosteric pan-TEAD inhibitor.[1][2] It binds to the central lipid-binding pocket of the TEAD proteins, inducing a conformational change that prevents the binding of the transcriptional co-activators YAP and TAZ.[2][3] This disruption of the YAP/TAZ-TEAD complex is crucial for inhibiting the transcriptional program that drives cell proliferation and survival in Hippo pathway-dysregulated cancers.[2]
GNE-7883 allosterically inhibits TEAD by binding to its lipid pocket.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo performance of GNE-7883 as reported in the literature.
Table 1: In Vitro Activity of GNE-7883
| Assay Type | Cell Line | IC50 / EC50 | Reference |
| TEAD3-YAP TR-FRET | - | 1.4 µM (IC50) | [3] |
| Cell Viability | OVCAR-8 | 115 nM (EC50) | [4] |
| Cell Viability | NCI-H226 | 333 nM (EC50) | [4] |
Table 2: In Vivo Efficacy of GNE-7883
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H226 (Mesothelioma) | 250 mg/kg, s.c. | 102% | [4] |
| MSTO-211H (Mesothelioma) | 250 mg/kg, s.c. | Significant tumor growth inhibition | [2] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize GNE-7883 are provided below.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of GNE-7883 that inhibits cell viability by 50% (EC50).
-
Methodology:
-
Seed cancer cells (e.g., OVCAR-8, NCI-H226) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of GNE-7883 or DMSO as a vehicle control for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and plot the dose-response curve to determine the EC50 value.
-
Workflow for determining cell viability using the MTT assay.
2. Co-Immunoprecipitation (Co-IP)
-
Objective: To demonstrate that GNE-7883 disrupts the interaction between YAP/TAZ and TEAD.
-
Methodology:
-
Culture YAP-amplified cells (e.g., OVCAR-8) and treat with GNE-7883 or DMSO for a specified time.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with a pan-TEAD antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against YAP, TAZ, and TEAD. A reduction in the amount of co-precipitated YAP/TAZ in the GNE-7883 treated sample compared to the control indicates disruption of the interaction.[5]
-
3. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of GNE-7883 in a living organism.
-
Methodology:
-
Implant human cancer cells (e.g., NCI-H226) subcutaneously into immunocompromised mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer GNE-7883 (e.g., 250 mg/kg, subcutaneously) or vehicle control according to a specified dosing schedule.[4]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
This compound: A Brief Overview
Information regarding this compound is sparse in peer-reviewed scientific literature. It is commercially available and described as an orally active TEAD inhibitor.
Mechanism of Action
The precise mechanism of action for this compound has not been detailed in publicly accessible primary research. It is designated as a TEAD inhibitor, but it is unclear if it is a pan-TEAD inhibitor or selective for a specific paralog, and whether it targets the lipid pocket or another site on the protein.
Quantitative Performance Data
The following information has been reported by a commercial vendor:
Table 3: Reported In Vitro Activity of this compound
| Assay Type | IC50 |
| TEAD Inhibition | <100 nM |
Note: The specific assay conditions and cell lines used to determine this IC50 value are not publicly available.
Experimental Protocols
Due to the lack of primary research publications, detailed experimental protocols for the characterization of this compound are not available.
Head-to-Head Comparison: GNE-7883 vs. This compound
A direct and comprehensive comparison is challenging due to the disparity in available data.
| Feature | GNE-7883 | This compound |
| Mechanism of Action | Allosteric pan-TEAD inhibitor, disrupts YAP/TAZ interaction by binding to the lipid pocket.[2][3] | TEAD inhibitor, specific mechanism not detailed in public literature. |
| Selectivity | Pan-TEAD inhibitor.[1] | Not specified. |
| In Vitro Potency | EC50 of 115 nM (OVCAR-8) and 333 nM (NCI-H226) in cell viability assays.[4] | Reported IC50 < 100 nM (assay details unknown). |
| In Vivo Efficacy | Demonstrated significant tumor growth inhibition in xenograft models (e.g., 102% TGI in NCI-H226 model).[4] | Orally active with a reported half-life of 2.3 hours in mice; in vivo efficacy data not publicly available in primary literature. |
| Data Availability | Extensively characterized in peer-reviewed publications. | Limited to vendor-provided information. |
Conclusion
GNE-7883 is a well-characterized, potent pan-TEAD inhibitor with a clear allosteric mechanism of action and demonstrated in vitro and in vivo efficacy.[1][2][4] The wealth of publicly available data makes it a valuable tool for researchers studying the Hippo-YAP pathway and a benchmark for the development of new TEAD inhibitors.
This compound is presented as a potent TEAD inhibitor, but the lack of detailed, peer-reviewed data on its mechanism, selectivity, and comprehensive biological activity limits its direct comparison with GNE-7883. For researchers and drug development professionals, GNE-7883 currently offers a more robust and validated profile for preclinical studies. Further publication of primary data on this compound is necessary to fully assess its potential and to enable a direct, evidence-based comparison with other TEAD inhibitors.
References
- 1. drughunter.com [drughunter.com]
- 2. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
Tead-IN-14: A Comparative Analysis of Cross-Reactivity and Selectivity
For researchers, scientists, and drug development professionals, understanding the selectivity and potential off-target effects of a chemical probe is paramount for the accurate interpretation of experimental results and the successful development of therapeutic agents. This guide provides a comparative overview of the cross-reactivity and selectivity profile of Tead-IN-14, a small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. Due to the limited publicly available data on the comprehensive selectivity screening of this compound, this guide will focus on comparing its known characteristics with those of other well-documented TEAD inhibitors, highlighting the experimental methodologies used to assess inhibitor specificity.
The YAP/TAZ-TEAD Signaling Pathway: A Key Regulator of Growth and Development
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its downstream effectors, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), are key mediators of its biological functions. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and interact with the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes involved in cell growth and proliferation. Dysregulation of the Hippo pathway and subsequent activation of the YAP/TAZ-TEAD complex are implicated in the development and progression of various cancers. Small molecule inhibitors targeting the TEADs are therefore of significant interest as potential cancer therapeutics.
Comparative Selectivity Profile of TEAD Inhibitors
| Inhibitor | Reported Selectivity Profile | Key Characteristics |
| This compound | Data not publicly available. | A small molecule inhibitor of TEADs. Further characterization of its selectivity is required. |
| VT104 | Potent pan-TEAD inhibitor (IC50 = 10.4 nM in a YAP reporter assay).[1] | Binds to the central lipid pocket of TEADs, preventing auto-palmitoylation.[2] |
| K-975 | Potent, selective, and orally active pan-TEAD inhibitor.[3] | Covalently binds to a conserved cysteine (Cys359) in the palmitate-binding pocket of TEADs.[3] |
| GNE-7883 | Allosteric pan-TEAD inhibitor. | Binds to the TEAD lipid pocket and allosterically blocks the interaction between YAP/TAZ and all four TEAD paralogs.[4] |
| DC-TEAD3in03 | Reported to be a selective TEAD3 covalent inhibitor with over 100-fold selectivity against other TEAD isoforms in an activity-based protein profiling (ABPP) assay.[5] | Targets the palmitoylation pocket of TEAD3.[5] |
Note: The lack of comprehensive, publicly available selectivity data for this compound underscores the importance of conducting thorough off-target profiling for any new chemical probe.
Experimental Protocols for Assessing Inhibitor Selectivity
To provide a framework for evaluating the cross-reactivity and selectivity of this compound and other TEAD inhibitors, this section details the methodologies for key experimental assays.
Kinome Scanning
Kinome scanning is a high-throughput method used to assess the selectivity of a compound against a large panel of kinases. This is crucial as many small molecule inhibitors, even those designed for other target classes, can exhibit off-target activity against kinases.
Experimental Workflow:
Protocol:
A common commercially available platform is the KINOMEscan™ assay. The general principle involves:
-
Immobilization: A library of human kinases is individually expressed as DNA-tagged proteins and immobilized on a solid support (e.g., beads).
-
Competition: The test compound (this compound) is incubated with the kinase-bound beads in the presence of a known, tagged ligand that also binds to the kinase active site.
-
Washing and Elution: Unbound compounds and ligands are washed away.
-
Quantification: The amount of the tagged ligand remaining bound to each kinase is quantified, typically using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The amount of ligand bound in the presence of the test compound is compared to a control (DMSO). A reduction in the amount of bound ligand indicates that the test compound has bound to and inhibited the kinase. Results are often expressed as percent inhibition or as a dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify target engagement in a cellular environment. It relies on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This assay can be used to assess on-target binding to TEADs and can also be adapted for proteome-wide analysis to identify off-target interactions.
Experimental Workflow:
Protocol:
-
Cell Treatment: Culture cells of interest and treat with the test compound (this compound) at various concentrations or with a vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or by using lysis buffers.
-
Separation: Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation.
-
Detection: Analyze the amount of the target protein (e.g., TEAD1, TEAD2, etc.) remaining in the soluble fraction. This is typically done by Western blotting using specific antibodies or by mass spectrometry for proteome-wide analysis.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. The difference in the melting temperature (ΔTm) is a measure of the compound's binding affinity.
Conclusion and Future Directions
The development of potent and selective TEAD inhibitors holds significant promise for the treatment of cancers driven by Hippo pathway dysregulation. While this compound is a valuable tool for studying TEAD biology, a comprehensive understanding of its cross-reactivity and selectivity profile is essential for its effective use and for the potential development of related therapeutic agents. The lack of publicly available, broad-panel screening data for this compound highlights a critical gap in its characterization.
Future studies should aim to:
-
Perform comprehensive off-target profiling of this compound using established platforms such as kinome scanning and safety screening panels (e.g., Eurofins SafetyScreen or CEREP panels).
-
Conduct head-to-head comparative studies of this compound with other TEAD inhibitors using standardized assays to provide a clearer picture of their relative selectivities.
-
Utilize proteome-wide CETSA to identify both on-target and off-target interactions of this compound in a cellular context.
By rigorously characterizing the selectivity of this compound and other TEAD inhibitors, the scientific community can build a more complete understanding of their biological effects and pave the way for the development of safer and more effective targeted therapies.
References
- 1. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Transcription Factor Inhibition: Lessons Learned and Emerging Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Inhibitors of Transcription Factors Using Luciferase Reporter Gene Expression in Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Methods for Analysis of Transcription Factor DNA-Binding Specificity In Vitro. [publications.scilifelab.se]
How does Tead-IN-14 compare to other small molecule TEAD inhibitors
A Comparative Guide to Small Molecule TEAD Inhibitors
A Note on TEAD-IN-14: Our comprehensive search of publicly available scientific literature and databases did not yield specific information on a small molecule inhibitor designated "this compound." This designation may refer to a compound that is not yet widely published or is under a different nomenclature. Therefore, this guide provides a detailed comparison of other well-characterized small molecule TEAD inhibitors that represent the main therapeutic strategies currently under investigation.
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The TEA Domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of this pathway, mediating the oncogenic functions of the co-activators YAP and TAZ. The formation of the YAP/TAZ-TEAD complex is a key event that drives the transcription of genes promoting cell proliferation and survival. Consequently, inhibiting TEAD activity has emerged as a promising therapeutic strategy for cancers with Hippo pathway alterations.
This guide compares several prominent small molecule TEAD inhibitors, focusing on their mechanisms of action, potency, and the experimental methods used for their characterization. We will examine covalent and reversible inhibitors of TEAD auto-palmitoylation, as well as a novel TEAD-targeting proteolysis-targeting chimera (PROTAC) degrader.
The Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation. When the pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of pro-proliferative and anti-apoptotic genes.
Comparison of TEAD Inhibitor Mechanisms
Small molecule TEAD inhibitors primarily function through two distinct mechanisms: inhibition of TEAD auto-palmitoylation and targeted protein degradation.
-
TEAD Auto-Palmitoylation Inhibitors: TEAD transcription factors require auto-palmitoylation on a conserved cysteine residue within a central lipid-binding pocket for their stability and interaction with YAP/TAZ. Small molecules that occupy this pocket can prevent palmitoylation, thereby allosterically disrupting the YAP/TAZ-TEAD interaction and/or destabilizing TEAD proteins. These inhibitors can be further classified as:
-
Covalent Inhibitors: These compounds, such as K-975 , typically contain a reactive group (e.g., an acrylamide) that forms an irreversible covalent bond with the cysteine in the palmitoylation pocket.
-
Reversible Inhibitors: These molecules, including VT104 and MGH-CP1 , bind non-covalently to the lipid pocket.
-
-
TEAD Degraders (PROTACs): A newer approach involves the use of PROTACs, such as KG-FP-003 , which are heterobifunctional molecules. One end of the PROTAC binds to a TEAD protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the TEAD protein.
Quantitative Comparison of TEAD Inhibitors
The potency of TEAD inhibitors is typically assessed through biochemical and cell-based assays. Biochemical assays measure the direct inhibition of a molecular process (e.g., TEAD auto-palmitoylation), while cellular assays evaluate the compound's effect on TEAD-dependent transcription and cancer cell proliferation.
Table 1: Potency of Selected TEAD Inhibitors
| Inhibitor | Type | Target(s) | Assay Type | Potency (IC₅₀/DC₅₀) | Cell Line/System | Reference |
| K-975 | Covalent Palmitoylation Inhibitor | Pan-TEAD | Cell Proliferation (GI₅₀) | ~20 nM | NCI-H226 | [1] |
| TEAD Reporter Assay (IC₅₀) | 10-20 nM | NCI-H2030, HOP-62 | [2] | |||
| VT104 | Reversible Palmitoylation Inhibitor | Pan-TEAD | Cell Proliferation (IC₅₀) | 42 nM | NCI-H226 | [3] |
| Cell Proliferation (GI₅₀) | 16 nM | NCI-H226 | [4] | |||
| MGH-CP1 | Reversible Palmitoylation Inhibitor | TEAD2/4 | Auto-palmitoylation (in vitro) | 710 nM (TEAD2), 672 nM (TEAD4) | Recombinant Protein | [5] |
| TEAD Reporter Assay (IC₅₀) | 1.68 µM | HEK293 | ||||
| KG-FP-003 | PROTAC Degrader | Pan-TEAD | TEAD1 Degradation (DC₅₀) | < 10 nM | NCI-H1299 |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor that reduces a specific biological or biochemical function by 50%. GI₅₀ (Half-maximal growth inhibition): The concentration of a compound that causes 50% inhibition of cell growth. DC₅₀ (Half-maximal degradation concentration): The concentration of a degrader that induces 50% degradation of the target protein.
Experimental Protocols
The characterization of TEAD inhibitors relies on a suite of biochemical and cellular assays. Below are generalized protocols for key experiments.
TEAD-Luciferase Reporter Assay
This assay measures the transcriptional activity of TEAD.
Objective: To determine the IC₅₀ of an inhibitor on TEAD-dependent gene transcription.
Principle: A luciferase reporter gene is placed under the control of a promoter containing multiple TEAD-binding sites (e.g., 8xGTIIC). In cells with active YAP/TAZ-TEAD signaling, luciferase is expressed. An effective inhibitor will reduce luciferase activity.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T or a cancer cell line with active Hippo signaling like NCI-H226) in a 96-well plate.
-
Transfection: Co-transfect the cells with the TEAD-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization). To enhance the signal, a plasmid expressing a constitutively active form of YAP (e.g., YAP-5SA) can be included.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test inhibitor. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the inhibitor concentration and fit a dose-response curve to calculate the IC₅₀ value.
Cell Proliferation Assay
This assay assesses the effect of an inhibitor on the growth of cancer cells.
Objective: To determine the GI₅₀ of an inhibitor in cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., NF2-deficient mesothelioma cells like NCI-H226, which are known to be YAP/TEAD dependent) in 96-well plates.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the inhibitor.
-
Incubation: Incubate the cells for an extended period, typically 72 to 144 hours, to allow for effects on proliferation to become apparent.
-
Viability Measurement: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the results to DMSO-treated control cells and plot cell viability against inhibitor concentration to determine the GI₅₀.
In-Cell TEAD Palmitoylation Assay
This assay directly measures the ability of a compound to inhibit the palmitoylation of TEAD proteins within cells.
Objective: To confirm the mechanism of action for palmitoylation inhibitors.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat them overnight with the test compound and an alkyne-tagged palmitate analog (e.g., 17-octadecynoic acid).
-
Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the specific TEAD isoform of interest using a TEAD-specific or tag-specific antibody (if using overexpressed, tagged TEAD).
-
Click Chemistry: Perform a click chemistry reaction to attach a biotin-azide reporter to the alkyne-palmitate incorporated into the TEAD protein.
-
Western Blotting: Elute the proteins, separate them by SDS-PAGE, and transfer to a membrane.
-
Detection: Probe the membrane with streptavidin-HRP to detect the biotinylated (and thus palmitoylated) TEAD protein. Total TEAD levels are measured with a TEAD antibody as a loading control. A reduction in the streptavidin signal indicates inhibition of palmitoylation.
Summary and Conclusion
The development of small molecule TEAD inhibitors represents a significant advancement in targeting the Hippo pathway in cancer. The field is rapidly evolving, with several distinct strategies showing promise.
-
Covalent inhibitors like K-975 demonstrate high potency, likely due to their irreversible binding mechanism. This can lead to a durable pharmacological effect.
-
Reversible inhibitors such as VT104 and MGH-CP1 also show significant efficacy. Their reversible nature may offer advantages in terms of safety and off-target effects. The potency of these inhibitors can vary depending on the specific chemical scaffold and their affinity for the TEAD lipid pocket.
-
TEAD degraders like KG-FP-003 represent a novel and potent approach. By inducing the complete removal of the TEAD protein, they can offer a more profound and sustained inhibition of the pathway compared to occupancy-driven inhibitors. This strategy has the potential to overcome resistance mechanisms that may arise with traditional inhibitors.
The choice of inhibitor for research or therapeutic development will depend on the specific context, including the cancer type, the genetic background of the tumor, and the desired pharmacological profile. The assays and protocols described in this guide provide a framework for the continued evaluation and comparison of this exciting class of anti-cancer agents.
References
Validating the Molecular Glue Mechanism of Tead-IN-14: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcriptional enhanced associate domain (TEAD) family of transcription factors has emerged as a critical node in cancer signaling, primarily as the downstream effectors of the Hippo pathway. The interaction between TEAD and its co-activators, YAP and TAZ, is a key driver of cell proliferation and tumorigenesis in various cancers. Consequently, the development of TEAD inhibitors is a highly pursued therapeutic strategy. A novel class of these inhibitors, known as molecular glues, functions by inducing or stabilizing protein-protein interactions. This guide provides a comparative analysis of Tead-IN-14, a recently disclosed TEAD inhibitor, and other TEAD modulators to validate its potential molecular glue mechanism.
Unraveling the Mechanism of this compound
This compound is an orally active, potent TEAD inhibitor with an IC50 of less than 100 nM.[1] Information regarding its specific mechanism of action is primarily detailed in patent literature[2]. To definitively classify this compound as a molecular glue, specific experimental evidence demonstrating the formation of a ternary complex—comprising this compound, TEAD, and another protein—is required. This guide outlines the key experiments necessary for such validation and compares the mechanistic approaches of different classes of TEAD inhibitors.
Comparative Analysis of TEAD Inhibitors
TEAD inhibitors can be broadly categorized based on their mechanism of action. Understanding these differences is crucial for interpreting experimental data and validating the specific modality of a new compound like this compound.
| Inhibitor Class | Mechanism of Action | Examples | Key Characteristics |
| YAP/TAZ-TEAD Interaction Disruptors | Competitively bind to TEAD, preventing the binding of the YAP and TAZ co-activators. | IAG933[3][4] | Directly inhibit the oncogenic TEAD-YAP/TAZ transcriptional program. |
| Covalent Palmitate Pocket Binders | Irreversibly bind to a conserved cysteine in the TEAD palmitate-binding pocket, allosterically inhibiting YAP/TAZ interaction. | MYF-03-69[5], mCMY020 | Often pan-TEAD inhibitors due to the conserved nature of the binding pocket. |
| Molecular Glue Stabilizers (TEAD-VGLL4) | Enhance the interaction between TEAD and its transcriptional co-repressor VGLL4, switching off TEAD-mediated gene expression. | Certain sulfonamide-containing compounds | Represent an alternative, non-degradative molecular glue approach. |
| Molecular Glue Degraders (TEAD Degraders) | Induce the proximity of TEAD to an E3 ubiquitin ligase, leading to its ubiquitination and proteasomal degradation. | Amphista's TEAD Targeted Glues™ | Result in the complete removal of the TEAD protein. |
Experimental Protocols for Validating a Molecular Glue Mechanism
To validate whether this compound acts as a molecular glue, a series of biochemical and cellular assays are essential. Below are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
Objective: To demonstrate that this compound induces or stabilizes the interaction between TEAD and a binding partner (e.g., an E3 ligase component for degraders, or VGLL4 for stabilizers) in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T or a cancer cell line with a relevant Hippo pathway mutation like NCI-H226) and treat with this compound or a vehicle control (DMSO) for a specified time.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-TEAD or an antibody against a potential E3 ligase like FBXO22).
-
Immune Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer).
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "bait" protein (TEAD) and the suspected "prey" protein (e.g., VGLL4 or an E3 ligase subunit). An increased amount of the "prey" protein in the this compound-treated sample compared to the control indicates induced or stabilized interaction.
Affinity Purification followed by Mass Spectrometry (AP-MS)
Objective: To identify the binding partners of TEAD in an unbiased manner in the presence of this compound.
Protocol:
-
Stable Cell Line Generation: Generate a cell line that stably expresses a tagged version of TEAD (e.g., FLAG-TEAD or HA-TEAD).
-
Cell Culture and Treatment: Culture the stable cell line and treat with this compound or a vehicle control.
-
Affinity Purification: Lyse the cells and perform affinity purification using beads coated with an antibody against the tag (e.g., anti-FLAG beads).
-
Washing and Elution: Thoroughly wash the beads to remove non-specific binders and elute the protein complexes.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted protein samples for mass spectrometry analysis (e.g., by in-gel digestion with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that co-purified with TEAD. A protein that is significantly enriched in the this compound-treated sample is a candidate for the ternary complex.
Surface Plasmon Resonance (SPR) for In Vitro Validation
Objective: To quantitatively measure the binding affinity and kinetics of the ternary complex formation in a purified system.
Protocol:
-
Protein Immobilization: Immobilize a purified "ligand" protein (e.g., biotinylated TEAD) onto a streptavidin-coated sensor chip.
-
Analyte Injection: Inject the first "analyte" (e.g., the potential binding partner like a purified E3 ligase or VGLL4) at various concentrations over the sensor surface to measure the binary interaction.
-
Co-injection with Compound: Co-inject the first analyte with this compound at various concentrations.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD). A significant increase in affinity (lower KD) in the presence of this compound confirms its role in stabilizing the protein-protein interaction.
Cellular Thermal Shift Assay (CETSA)
Objective: To assess the target engagement of this compound with TEAD in intact cells and to observe potential stabilization of a TEAD-containing complex.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble TEAD (and its potential binding partner) in the supernatant at each temperature by Western blotting or other detection methods.
-
Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.
Visualizing the Molecular Pathways and Experimental Logic
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: The Hippo-TEAD signaling pathway.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. tandfonline.com [tandfonline.com]
- 3. YAP/TAZ‐TEAD signalling axis: A new therapeutic target in malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IAG933 & VT3989 show promising disease control in mesothelioma [dailyreporter.esmo.org]
- 5. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling | eLife [elifesciences.org]
Pan-TEAD Inhibitor CPD3.1 Demonstrates Consistent Inhibition Across All TEAD Paralogs
For Immediate Release
[City, State] – [Date] – A recent comparative analysis of the pan-TEAD inhibitor, CPD3.1, has revealed its consistent inhibitory effects across all four TEAD paralogs (TEAD1, TEAD2, TEAD3, and TEAD4). These findings, crucial for researchers in oncology and developmental biology, highlight CPD3.1 as a valuable tool for studying cellular pathways regulated by the Hippo signaling cascade. The study utilized a GAL4-TEAD luciferase reporter assay to quantify the inhibitor's potency against each paralog, providing essential data for drug development professionals.
The TEAD family of transcription factors are key downstream effectors of the Hippo pathway, which plays a critical role in regulating organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway and the subsequent activation of TEAD-mediated transcription are implicated in the development and progression of various cancers.[1] Inhibitors of the interaction between TEAD proteins and their co-activators, YAP and TAZ, are therefore of significant interest as potential cancer therapeutics.[1]
Comparative Inhibitory Activity of CPD3.1 on TEAD Paralogs
The inhibitory activity of CPD3.1 against each TEAD paralog was determined using a GAL4-TEAD luciferase reporter assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the reporter signal by 50%, are summarized in the table below. The data demonstrates that CPD3.1 inhibits all four TEAD paralogs with similar potency.[3]
| TEAD Paralog | IC50 (µM) |
| TEAD1 | 40 |
| TEAD2 | 33 |
| TEAD3 | 44 |
| TEAD4 | 36 |
Table 1: IC50 values of CPD3.1 for each TEAD paralog as determined by a GAL4-TEAD luciferase reporter assay. Data sourced from Smith et al., 2019.
Mechanism of Action: Disruption of the YAP-TEAD Interaction
CPD3.1 functions by disrupting the protein-protein interaction between the transcriptional co-activator YAP and the TEAD transcription factors. In the canonical Hippo signaling pathway, the phosphorylation of YAP and TAZ leads to their cytoplasmic retention and degradation. However, when the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to TEAD proteins, initiating the transcription of genes that promote cell growth and inhibit apoptosis. By blocking the binding of YAP to TEAD, CPD3.1 effectively abrogates this oncogenic signaling cascade.
Caption: Hippo pathway and CPD3.1 mechanism.
Experimental Protocols
GAL4-TEAD Luciferase Reporter Assay
This assay is designed to specifically measure the transcriptional activity of individual TEAD paralogs in response to YAP activation and its inhibition by compounds like CPD3.1.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.
-
Cells are seeded in 24-well plates at a density that allows for approximately 70-80% confluency at the time of transfection.
-
Cells are co-transfected with the following plasmids using a suitable transfection reagent:
-
A mammalian expression vector encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the full-length coding sequence of a specific TEAD paralog (TEAD1, TEAD2, TEAD3, or TEAD4).
-
A reporter plasmid containing multiple copies of the Gal4 upstream activation sequence (UAS) driving the expression of a luciferase gene (e.g., firefly luciferase).
-
An expression vector for a constitutively active form of YAP (e.g., YAP-S127A) to stimulate TEAD activity.
-
A control plasmid expressing a different reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency.
-
2. Compound Treatment:
-
Approximately 24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of CPD3.1 or a vehicle control (e.g., DMSO).
-
Cells are incubated with the compound for a specified period, typically 18-24 hours.
3. Luciferase Activity Measurement:
-
Following incubation, cells are lysed using a passive lysis buffer.
-
The luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
4. Data Analysis:
-
The normalized luciferase activity for each CPD3.1 concentration is expressed as a percentage of the activity in the vehicle-treated control.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
This detailed analysis of CPD3.1's activity across TEAD paralogs provides a valuable resource for the scientific community, enabling further investigation into the therapeutic potential of targeting the Hippo-TEAD signaling axis.
References
A Head-to-Head Battle: Benchmarking Next-Generation TEAD Inhibitor MYF-03-176 Against First-in-Class Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel, potent TEAD inhibitor, MYF-03-176, against established first-generation TEAD inhibitors. By presenting key experimental data, detailed protocols, and pathway visualizations, this document aims to facilitate informed decisions in the rapidly evolving landscape of Hippo pathway-targeted cancer therapies.
The TEAD family of transcription factors (TEAD1-4) represents a critical node in the Hippo signaling pathway, which is a pivotal regulator of organ size, cell proliferation, and apoptosis.[1] Dysregulation of the Hippo pathway, leading to the activation of the transcriptional co-activators YAP and TAZ and their subsequent interaction with TEAD, is a key driver in various cancers. This has spurred the development of small molecule inhibitors targeting the TEAD-YAP/TAZ interface. This guide focuses on a comparative analysis of MYF-03-176, a next-generation covalent TEAD inhibitor, against the first-generation inhibitors K-975, VT-107, and IK-930.
Performance Snapshot: A Quantitative Comparison
The following tables summarize the in vitro potency of MYF-03-176 and first-generation TEAD inhibitors. It is important to note that the data presented is compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: Biochemical Potency Against TEAD Paralogs (IC50, nM)
| Inhibitor | TEAD1 (nM) | TEAD2 (nM) | TEAD3 (nM) | TEAD4 (nM) | Notes |
| MYF-03-176 | 47[2][3] | 275[3] | 32[2] | 71 | Potent pan-TEAD inhibitor with notable potency against TEAD1 and TEAD3. |
| GNE-7883 | 34 (vs. lipid) / 39 (vs. YAP) | 14 (vs. lipid) / 13 (vs. YAP) | 37 (vs. lipid) / 93 (vs. YAP) | 13 (vs. lipid) / 34 (vs. YAP) | Allosteric pan-TEAD inhibitor. |
| K-975 | - | - | - | - | Covalent pan-TEAD inhibitor; specific biochemical IC50 values against individual paralogs are not readily available in the provided results. It is known to covalently bind to a conserved cysteine in the palmitate-binding pocket. |
| VT-107 | - | - | - | - | A potent pan-TEAD auto-palmitoylation inhibitor. Specific IC50 values against individual paralogs are not detailed, but it is noted to be slightly more potent than VT104 on TEAD2 and TEAD4. |
| IK-930 | - | - | - | - | A selective TEAD1 inhibitor. While described as selective, specific IC50 values for all paralogs for a direct comparison are not available. |
Note: IC50 values represent the concentration of an inhibitor required to reduce a biological activity by half. Lower values indicate higher potency. The data for GNE-7883 provides context for another potent pan-TEAD inhibitor.
Table 2: Cellular Activity in Hippo-Dysregulated Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50/EC50 (nM) |
| MYF-03-176 | NCI-H226 | TEAD Transcriptional Activity | 11 |
| NCI-H226 | Cell Proliferation | 9 | |
| GNE-7883 | OVCAR-8 | Cell Proliferation | 115 |
| NCI-H226 | Cell Proliferation | 333 | |
| K-975 | NCI-H2030 (TEAD-Luc) | TEAD Transcriptional Activity | 10-20 |
| HOP 62 (TEAD-Luc) | TEAD Transcriptional Activity | 10-20 | |
| VT-107 | YAP Reporter Assay | TEAD Transcriptional Activity | 4.93 |
| NCI-H226 | Cell Proliferation | 20 | |
| IK-930 | TEAD Reporter Assay | TEAD Transcriptional Activity | 25 (EC50) |
| NF2 mutant mesothelioma | Cell Proliferation | 21 |
Note: NCI-H226 and MSTO-211H are malignant pleural mesothelioma cell lines with mutations in the Hippo pathway (NF2 deficiency), making them dependent on TEAD activity for proliferation.
Unveiling the Mechanism: The Hippo Signaling Pathway
The Hippo pathway is a complex signaling cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators YAP and TAZ. When the pathway is "on," a kinase cascade phosphorylates YAP/TAZ, leading to their cytoplasmic sequestration and degradation. In many cancers, this pathway is "off" due to mutations in upstream components like NF2, allowing YAP/TAZ to translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth and survival. TEAD inhibitors, such as MYF-03-176, aim to disrupt this oncogenic interaction.
Caption: The Hippo Signaling Pathway and the mechanism of TEAD inhibition.
Experimental Methodologies: A Closer Look
The data presented in this guide were generated using a variety of established biochemical and cell-based assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
1. TEAD Transcriptional Reporter Assay
This cell-based assay is a primary method for screening and characterizing TEAD inhibitors.
-
Principle: A reporter gene, typically Firefly luciferase, is placed under the control of a promoter containing multiple TEAD-binding sites (e.g., 8xGTIIC). When YAP/TAZ activate TEAD, luciferase is expressed, producing a measurable light signal. Inhibitors of the YAP/TAZ-TEAD interaction will reduce luciferase expression. A second reporter, such as Renilla luciferase under a constitutive promoter, is often used for normalization.
-
General Protocol:
-
HEK293T or other suitable cells are co-transfected with the TEAD-responsive luciferase reporter plasmid and a control plasmid.
-
Cells are treated with a dilution series of the test compound (e.g., MYF-03-176).
-
After a defined incubation period (e.g., 24-72 hours), cells are lysed.
-
Luciferase activity is measured using a luminometer.
-
The ratio of Firefly to Renilla luciferase activity is calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
2. Cell Proliferation/Viability Assay
This assay assesses the effect of TEAD inhibitors on the growth of cancer cells, particularly those known to be dependent on the Hippo-YAP/TEAD pathway.
-
Principle: Cancer cell lines with mutations in the Hippo pathway (e.g., NF2-deficient NCI-H226) are treated with the inhibitor. The number of viable cells after a period of incubation is quantified.
-
General Protocol:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
A range of concentrations of the TEAD inhibitor is added to the wells.
-
Cells are incubated for an extended period (e.g., 5-7 days).
-
Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
The resulting luminescence is read on a plate reader, and the data is used to calculate the IC50 for cell growth inhibition.
-
3. TEAD Palmitoylation Assay
This biochemical assay is used to determine if a compound directly inhibits the auto-palmitoylation of TEAD, a post-translational modification crucial for its interaction with YAP/TAZ.
-
Principle: This assay often uses metabolic labeling. Cells expressing TEAD are incubated with a modified palmitic acid (e.g., alkyne palmitic acid). If the inhibitor blocks the palmitoylation site, less of the modified fatty acid will be incorporated into TEAD.
-
General Protocol:
-
Cells overexpressing an epitope-tagged TEAD are treated with the inhibitor or a vehicle control.
-
Alkyne palmitic acid is added to the culture medium for metabolic labeling.
-
TEAD is immunoprecipitated from the cell lysate.
-
The incorporated alkyne-palmitate is then "clicked" to a reporter molecule (e.g., azide-biotin) for detection via western blot. A reduction in the signal indicates inhibition of palmitoylation.
-
Caption: A generalized experimental workflow for the evaluation of TEAD inhibitors.
Concluding Remarks
The data compiled in this guide highlight the significant potency of the next-generation TEAD inhibitor MYF-03-176, particularly in cellular models of Hippo-dysregulated cancers. Its low nanomolar IC50 values in both transcriptional and proliferation assays suggest a promising therapeutic potential. While first-generation inhibitors like K-975, VT-107, and IK-930 have paved the way for targeting the TEAD-YAP/TAZ axis, newer compounds like MYF-03-176 appear to offer enhanced potency.
It is crucial for researchers to consider the specific experimental context when comparing these inhibitors and to conduct head-to-head studies under identical conditions for a definitive assessment. The methodologies and pathway diagrams provided herein serve as a foundational resource for such endeavors. The continued development of potent and selective TEAD inhibitors holds great promise for the treatment of a wide range of solid tumors.
References
Synergistic Potential of TEAD Inhibition: A Comparative Guide to Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
The emergence of TEA Domain (TEAD) transcription factor inhibitors has opened a new frontier in cancer therapy, particularly for tumors driven by the Hippo signaling pathway. While the specific compound Tead-IN-14 is not yet extensively documented in publicly available literature, extensive research on other TEAD inhibitors reveals a strong synergistic potential when combined with other targeted cancer therapeutics. This guide provides a comparative overview of the synergistic effects of TEAD inhibitors, with a focus on their combination with KRAS inhibitors in non-small cell lung cancer (NSCLC), supported by experimental data and detailed protocols.
Overcoming Resistance with Combination Therapy
A significant challenge in targeted cancer therapy is the development of resistance. Tumors can adapt to the inhibition of a single pathway by activating compensatory signaling routes. The Hippo-YAP/TAZ-TEAD pathway has been identified as a key mechanism of both primary and acquired resistance to inhibitors of the RAS/MAPK pathway, such as KRAS G12C inhibitors[1][2]. By simultaneously targeting both the primary oncogenic driver (e.g., KRAS) and the resistance pathway (YAP/TAZ-TEAD), combination therapies can achieve a more potent and durable anti-tumor response[1][3].
Quantitative Analysis of Synergy: TEAD and KRAS Inhibitors
To illustrate the synergistic potential of TEAD inhibition, we present data from a study investigating the combination of the pan-TEAD inhibitor K-975 and the KRAS G12C inhibitor adagrasib in various KRAS G12C-mutant NSCLC cell lines[4]. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Adagrasib IC50 (nM) | K-975 IC50 (nM) | Adagrasib + K-975 (100 nM) IC50 (nM) | Adagrasib + K-975 (1000 nM) IC50 (nM) |
| NCI-H2030 | 18.3 | >10,000 | 7.9 | 3.9 |
| HOP 62 | 26.1 | >10,000 | 12.3 | 6.5 |
| NCI-H1792 | 11.5 | >10,000 | 5.2 | 3.1 |
| NCI-H358 | 29.8 | >10,000 | 15.1 | 8.2 |
| NCI-H1373 | 4.3 | >10,000 | 2.5 | 1.8 |
| LU99A | 9.7 | >10,000 | 5.1 | 3.7 |
Data summarized from Tammaccaro, S.L., et al. (2023). TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC. Pharmaceuticals, 16(4), 553.
As the data indicates, the addition of K-975, even at concentrations where it shows little to no single-agent activity, significantly reduces the IC50 of adagrasib across multiple NSCLC cell lines, demonstrating a potent synergistic effect.
Signaling Pathway Interactions
The synergy between TEAD and KRAS inhibitors stems from their interception of two critical and interconnected signaling pathways in cancer: the Hippo pathway and the RAS/MAPK pathway.
References
Safety Operating Guide
Proper Disposal Procedures for Tead-IN-14: A Guide for Laboratory Professionals
Disclaimer: There is no publicly available Safety Data Sheet (SDS) specifically for Tead-IN-14. The following procedures are based on the SDS for a structurally similar TEAD inhibitor, VT103, and general principles of hazardous chemical waste disposal. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols before handling or disposing of this compound.
The proper disposal of this compound, a potent inhibitor of the TEAD family of transcription factors, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As with any novel chemical compound, a cautious approach should be taken, treating it as a potentially hazardous substance. This guide provides essential, immediate safety and logistical information to inform operational and disposal plans.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Work with solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials should follow a clearly defined and compliant workflow.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department. Incompatible chemicals can lead to dangerous reactions.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top cap is generally suitable for solid and liquid waste.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste, as well as the date of accumulation.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The storage area should be secure, well-ventilated, and away from sources of heat, ignition, and incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Arranging for Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will have established procedures for the final disposal by a licensed hazardous waste management company.
-
Quantitative Data (Based on VT103 as a proxy)
As no specific data for this compound is available, the following table summarizes relevant information for the similar compound, VT103. This is for informational purposes only and may not accurately reflect the properties of this compound.
| Property | Value (for VT103) |
| Molecular Formula | C₁₈H₁₇F₃N₄O₂S |
| Molecular Weight | 410.4 g/mol |
| Appearance | Solid |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) |
Visualizing Key Processes
To aid in understanding the context of this compound's mechanism and the general procedures for its disposal, the following diagrams are provided.
Caption: A diagram of the Hippo-YAP/TAZ-TEAD signaling pathway.
Caption: A generalized workflow for hazardous chemical waste disposal.
Safeguarding Your Research: A Comprehensive Guide to Handling Tead-IN-14
Essential safety protocols and operational plans for the potent TEAD inhibitor, Tead-IN-14, are critical for ensuring a secure laboratory environment. This guide provides an in-depth overview of personal protective equipment (PPE), handling procedures, and disposal methods to support researchers, scientists, and drug development professionals in maintaining the highest safety standards.
As a selective and potent inhibitor of the TEA Domain (TEAD) family of transcription factors, this compound is a valuable tool in cancer research, particularly in studies involving the Hippo signaling pathway.[1][2] However, its potent biological activity necessitates careful handling to minimize exposure and ensure the safety of laboratory personnel. In the absence of a specific Safety Data Sheet (SDS), this document outlines best-practice guidelines based on general protocols for handling hazardous chemical compounds in a research setting.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is fundamental to mitigating the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Disposable Nitrile Gloves (Double-Gloving Recommended)- Laboratory Coat- Safety Glasses with Side Shields or Goggles- N95 or Higher-Rated Respirator | - Perform in a certified chemical fume hood or a ventilated balance enclosure.- Ensure gloves are compatible with the solvent used for solubilization. |
| Solution Preparation and Handling | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields or Goggles | - Handle all solutions within a chemical fume hood.- Avoid skin contact and inhalation of aerosols. |
| Cell Culture and In Vitro Assays | - Disposable Nitrile Gloves- Laboratory Coat- Safety Glasses | - Conduct all procedures in a certified biosafety cabinet.- Be mindful of potential splashes or aerosol generation. |
| Spill Cleanup | - Chemical-Resistant Gloves (e.g., Nitrile)- Laboratory Coat or Disposable Gown- Safety Goggles- Respirator (as needed, based on spill size) | - Use an appropriate spill kit for chemical spills.- Absorb liquid spills with inert material. |
Operational Plan: From Receipt to Disposal
A clear and structured operational plan is essential for the safe and efficient use of this compound in a laboratory setting.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the supplier's specific storage temperature recommendations.
Experimental Workflow
The following diagram outlines a typical experimental workflow for using this compound, emphasizing key safety checkpoints.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and safety.
Stock Solution Preparation (Example):
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Wearing appropriate PPE, accurately weigh the solid this compound in a chemical fume hood.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial containing the compound.
-
Vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is a critical final step in the experimental lifecycle. All waste must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated hazardous waste container lined with a chemically resistant bag. |
| Liquid Waste (e.g., unused solutions, cell culture media) | - Collect in a sealed, labeled, and chemically compatible hazardous waste container. Do not pour down the drain.[3] |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Dispose of in a designated hazardous waste container. |
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][4] Ensure all waste containers are properly labeled with the contents and associated hazards.
Mechanism of Action: The Hippo Signaling Pathway
This compound functions by inhibiting the interaction between TEAD transcription factors and their co-activators, YAP and TAZ. This interaction is a key downstream step in the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis. Dysregulation of the Hippo pathway, often leading to the nuclear accumulation of YAP/TAZ, is implicated in the development and progression of various cancers.
The diagram below illustrates the canonical Hippo signaling pathway and the point of inhibition by compounds like this compound.
By providing this essential safety and logistical information, we aim to empower researchers to handle this compound with the utmost care, ensuring both personal safety and the integrity of their valuable research. Always consult your institution's specific safety guidelines and a qualified safety professional before handling any new chemical compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
